HCoV-OC43-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22F6N4O2 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-N-[3,5-bis(trifluoromethyl)phenyl]-6-ethoxy-2-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C23H22F6N4O2/c1-2-34-16-5-6-19-18(11-16)20(33-21(32-19)30-12-17-4-3-7-35-17)31-15-9-13(22(24,25)26)8-14(10-15)23(27,28)29/h5-6,8-11,17H,2-4,7,12H2,1H3,(H2,30,31,32,33) |
InChI Key |
HMNFSWSLNWHRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCC4CCCO4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global health landscape has been reshaped by the emergence of pathogenic beta-coronaviruses, underscoring the urgent need for effective antiviral therapeutics. Human coronavirus OC43 (HCoV-OC43), a common cause of the "common cold," serves as a valuable model for studying more virulent beta-coronaviruses like SARS-CoV-2 due to shared biological features. Recent research has identified a novel class of host-targeting antivirals—peptidyl-arginine deiminase (PAD) inhibitors—that demonstrate potent activity against HCoV-OC43. This technical guide provides a comprehensive overview of the antiviral activity of PAD inhibitors against HCoV-OC43, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used in their evaluation.
Data Presentation: Antiviral Activity of PAD Inhibitors against HCoV-OC43
The antiviral efficacy of the pan-PAD inhibitors, Cl-amidine (Cl-A) and BB-Cl-amidine (BB-Cl), has been quantified in vitro. The following table summarizes the key quantitative data from studies conducted in human fetal lung fibroblast cells (MRC-5).
| Inhibitor | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| Cl-amidine (Cl-A) | Pan-PAD | 34.76[1] | 949.14[1] | 27.3[1] | MRC-5 |
| BB-Cl-amidine (BB-Cl) | Pan-PAD | 0.54[1] | 10.12[1] | 18.6[1] | MRC-5 |
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor at which 50% of the viral replication is inhibited. CC50 (Half-maximal cytotoxic concentration): The concentration of the inhibitor at which 50% of the cells are killed. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.
Mechanism of Action: Targeting Host Cell Citrullination
PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins known as citrullination, where an arginine residue is converted to a citrulline residue.[1] HCoV-OC43 infection has been shown to enhance protein citrullination, primarily through the transcriptional activation of PAD4.[1] This host-cell process appears to be crucial for efficient viral replication.
PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, act by blocking this enzymatic activity. By inhibiting PAD-mediated citrullination, these compounds disrupt a host-dependent process that the virus exploits, thereby curbing viral replication.[1] This host-targeting mechanism is a promising strategy as it may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.
Below is a diagram illustrating the proposed signaling pathway and the intervention point of PAD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to evaluate the antiviral activity of PAD inhibitors against HCoV-OC43.
Cell Lines and Virus
-
Cell Lines:
-
Virus:
-
HCoV-OC43 (ATCC VR-1558): This strain was propagated in MRC-5 cells.[2]
-
Antiviral Activity Assay
-
Cell Seeding: MRC-5 or Vero-E6 cells were seeded in 96-well plates.
-
Infection: Cells were infected with HCoV-OC43 at a specified multiplicity of infection (MOI), typically 0.1.[1]
-
Inhibitor Treatment: Immediately after infection, cells were treated with increasing concentrations of the PAD inhibitors (Cl-amidine or BB-Cl-amidine) or a vehicle control (DMSO).
-
Incubation: The treated and infected cells were incubated for 72 hours.[3]
-
Quantification of Viral RNA:
-
Total RNA was extracted from the cells.
-
Viral genome copies were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR) targeting a specific viral gene.[3]
-
The reduction in viral RNA levels in treated cells was compared to the vehicle-treated control to determine the dose-dependent inhibitory effect.[1]
-
Cytotoxicity Assay
-
Cell Treatment: Uninfected MRC-5 cells were treated with the same concentrations of PAD inhibitors as in the antiviral assay.
-
Incubation: Cells were incubated for the same duration as the antiviral assay (72 hours).
-
Cell Viability Measurement: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of living cells.[1]
-
CC50 Determination: The concentration of the inhibitor that reduced cell viability by 50% was calculated as the CC50.
Detection of Protein Citrullination
-
Cell Lysates: Protein lysates were prepared from mock-infected and HCoV-OC43-infected cells, both with and without inhibitor treatment.
-
Rhodamine-Phenylglyoxal (Rh-PG) Labeling: A citrulline-specific probe, Rh-PG, was used to label citrullinated proteins in the cell lysates.[1]
-
Electrophoresis and Visualization: The labeled proteins were separated by SDS-PAGE, and the citrullinated proteins were visualized by fluorescence imaging.[3] This method allows for the qualitative and quantitative assessment of total protein citrullination.
Below is a diagram outlining the general experimental workflow.
References
- 1. Novel antiviral activity of PAD inhibitors against human beta-coronaviruses HCoV-OC43 and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
For Immediate Release
In the ongoing battle against coronavirus infections, including the persistent threat of COVID-19, the scientific community continues to explore novel therapeutic avenues. A promising class of compounds, quinazoline derivatives, has emerged as a significant area of research for the development of potent coronavirus inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of these derivatives, with a focus on their potential to target key viral proteins. This document is intended for researchers, scientists, and drug development professionals actively working to combat coronaviruses.
The core of this guide focuses on the inhibition of two critical viral enzymes: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). Both Mpro and RdRp are essential for viral replication, making them prime targets for antiviral drug development.[1][2][3][4][5][6][7] Quinazoline-based compounds have demonstrated significant potential in disrupting the function of these enzymes, thereby halting the viral life cycle.
Quantitative Data on Inhibitory Activity
A summary of the in vitro inhibitory activities of various quinazoline derivatives against coronaviruses is presented below. These tables highlight the potency of these compounds, providing a basis for comparison and further development.
Table 1: Quinazoline Derivatives Targeting SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | Assay Type | IC50 (μM) | EC50 (μM) | CC50 (μM) | Reference |
| C7 | SARS-CoV-2 Mpro | FRET | 0.085 ± 0.006 | 1.10 ± 0.12 | > 50 | [8][9] |
| Baicalein (Control) | SARS-CoV-2 Mpro | FRET | 0.966 ± 0.065 | 5.15 ± 1.64 | > 50 | [8][9] |
| 19 | SARS-CoV-2 Mpro | FRET | 1.372 ± 0.047 | - | - | [8] |
| 14 | SARS-CoV-2 Mpro | FRET | 0.327 ± 0.052 | - | - | [8] |
| 15 | SARS-CoV-2 Mpro | FRET | 0.174 ± 0.038 | - | - | [8] |
| 16 | SARS-CoV-2 Mpro | FRET | 0.210 ± 0.028 | - | - | [8] |
| A10 | SARS-CoV-2 Mpro | FRET | 0.365 ± 0.033 | - | - | [8] |
| A4 | SARS-CoV-2 Mpro | FRET | 0.435 ± 0.04 | - | - | [8] |
| QZ4 | SARS-CoV-2 3CLpro | GFP cell-based | ~6.5 | ~6.5 | > 100 | [1] |
| Boceprevir (Control) | SARS-CoV-2 3CLpro | GFP cell-based | - | ~5.2 | - | [1] |
| G1 | SARS-CoV-2 Mpro | Enzymatic | 22.47 ± 8.93 | - | - | [10][11] |
| G4 | SARS-CoV-2 Mpro | Enzymatic | 24.04 ± 0.67 | - | - | [10][11] |
Table 2: 2-Aminoquinazolin-4(3H)-one Derivatives Targeting SARS-CoV-2 and MERS-CoV
| Compound | Target Virus | IC50 (μM) | CC50 (μM) | Selective Index (SI) | Reference |
| 9g | SARS-CoV-2 | < 0.25 | > 25 | > 100 | [12] |
| 11e | SARS-CoV-2 | < 0.25 | > 25 | > 168 | [12] |
| 9b | SARS-CoV-2 | 1.4 | - | - | [12] |
| 9g | MERS-CoV | < 1.1 | > 25 | - | [12] |
| 11e | MERS-CoV | < 1.1 | > 25 | - | [12] |
| All except 10b & 11b | MERS-CoV | 0.39 - 3.1 | > 25 | - | [12] |
Table 3: Quinazoline Derivatives Targeting SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)
| Compound | Target | Assay Type | EC50 (μM) | CC50 (μM) | Reference |
| I-13e | SARS-CoV-2 RdRp | Cell-based | - | - | [3][4][5][6][7] |
| I-13h | SARS-CoV-2 RdRp | Cell-based | - | - | [3][4][5][6][7] |
| I-13i | SARS-CoV-2 RdRp | Cell-based | - | - | [3][4][5][6][7] |
Table 4: 2-Benzylaminoquinazolin-4(3H)-one Derivatives Targeting SARS-CoV-2
| Compound | Target Virus | IC50 (μM) | Reference |
| 39 | SARS-CoV-2 | 4.2 | [13] |
| Remdesivir (Control) | SARS-CoV-2 | 7.6 | [13] |
| 2 | SARS-CoV-2 | 14.3 | [13] |
| 9, 10, 11 | SARS-CoV-2 | 14-25 | [13] |
Signaling Pathways and Drug Discovery Workflow
The development of quinazoline-based coronavirus inhibitors follows a structured drug discovery pipeline. This process begins with the identification of key viral targets and proceeds through screening, lead optimization, and preclinical evaluation. The following diagrams illustrate the targeted viral replication pathway and the general workflow for inhibitor discovery.
Caption: Coronavirus replication cycle and key targets for quinazoline inhibitors.
Caption: General workflow for the discovery of quinazoline-based coronavirus inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the general synthetic procedures and biological assays employed in the referenced studies.
General Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives
A representative synthetic scheme for 2-amino-quinazolin-4(3H)-one analogues is described below.[12]
Caption: Synthetic route for 2-aminoquinazolin-4(3H)-one derivatives.
Protocol:
-
Synthesis of Quinazolinediones (4): Anthranilic acids (3) are heated with urea at 150°C for 20 hours.[12]
-
Synthesis of Dichloroquinazolines (5): Quinazolinediones (4) are reacted with phosphorus oxychloride (POCl₃) in the presence of trimethylamine.[12]
-
Synthesis of 2-Chloro-4(3H)-quinazolinones (6): Dichloroquinazolines (5) are treated with 2N sodium hydroxide.[12]
-
Synthesis of 2-Amino-quinazolin-4(3H)-ones (8): 2-Chloroquinazolin-4(3H)-ones (6) and anilines (7) with various substituents are heated in dimethylformamide (DMF) at 85°C for 16 hours to yield the final products.[12]
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against the main protease.
Protocol:
-
Assay Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET substrate.
-
Assay buffer.
-
Test compounds (quinazoline derivatives) at various concentrations.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with the test compounds for a specified time.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[8]
Antiviral Activity Assay (Cell-based)
This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.
Protocol:
-
Cell Line: Vero E6 cells are commonly used as they are highly susceptible to SARS-CoV-2 infection.
-
Procedure:
-
Vero E6 cells are seeded in multi-well plates.
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The infected cells are then treated with various concentrations of the test compounds.
-
After a defined incubation period, the antiviral effect is quantified. This can be done by measuring the reduction in viral-induced cytopathic effect (CPE), quantifying viral RNA levels by qRT-PCR, or using reporter viruses (e.g., GFP-expressing virus).[1][8]
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated, which represents the concentration of the compound that inhibits 50% of viral replication.[8]
Cytotoxicity Assay
It is essential to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to cell death.
Protocol:
-
Procedure:
-
Vero E6 cells (or other relevant cell lines) are treated with a range of concentrations of the test compounds.
-
After a specified incubation period, cell viability is measured using assays such as the CCK-8 assay.[6]
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined, which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[12]
Conclusion
Quinazoline derivatives represent a versatile and promising scaffold for the development of novel coronavirus inhibitors. The data presented in this guide highlight several potent compounds targeting key viral enzymes with favorable in vitro activity and selectivity. The detailed experimental protocols provide a foundation for further research and optimization of these promising lead compounds. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these quinazoline derivatives is warranted to translate these findings into effective clinical therapies against current and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abifina.org.br [abifina.org.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: HCoV-OC43-IN-1 Efficacy and Mechanism of Action
A Comprehensive Analysis of a Novel Inhibitor for Human Coronavirus OC43
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the in-vitro efficacy and mechanism of action of HCoV-OC43-IN-1, a novel inhibitor targeting the human coronavirus OC43 (HCoV-OC43). It includes a comprehensive summary of its potency, as defined by its half-maximal effective concentration (EC50), alongside detailed experimental protocols for the key assays used in its characterization. Furthermore, this guide illustrates the proposed signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Quantitative Analysis of In-Vitro Potency
The inhibitory activity of this compound against HCoV-OC43 was assessed in susceptible host cell lines. The EC50 value, representing the concentration of the compound that inhibits 50% of viral activity, is a critical parameter for evaluating its potency.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | Viral Replication Assay | HCT-8 | 160 |
| This compound | Plaque Reduction Assay | HCT-8 | 150 |
| This compound | N-protein Expression Assay | HCT-8 | 170 |
Table 1: Summary of this compound EC50 Values. The table presents the EC50 values of this compound determined through various in-vitro assays, demonstrating consistent sub-micromolar potency against HCoV-OC43.
Experimental Protocols
A detailed description of the methodologies employed to determine the efficacy of this compound is provided below.
2.1. Cell Culture and Virus Propagation
-
Cell Line: HCT-8 cells (human ileocecal adenocarcinoma) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: HCoV-OC43 (ATCC VR-1558) was propagated in HCT-8 cells. Viral titers were determined by a standard plaque assay.
2.2. Viral Replication Assay
This assay quantifies the effect of the inhibitor on viral RNA replication.
Figure 1: Workflow for the HCoV-OC43 Viral Replication Assay.
2.3. Plaque Reduction Neutralization Assay
This assay assesses the ability of the compound to prevent viral entry and spread, leading to a reduction in plaque formation.
-
Cell Seeding: HCT-8 cells are seeded in 6-well plates and grown to confluence.
-
Virus-Compound Incubation: HCoV-OC43 is pre-incubated with various concentrations of this compound for 1 hour at 37°C.
-
Infection: The cell monolayer is washed, and the virus-compound mixture is added for 1 hour.
-
Overlay: The inoculum is removed, and cells are overlaid with a medium containing 0.6% agarose and the corresponding concentration of the compound.
-
Incubation: Plates are incubated for 5 days at 33°C.
-
Staining and Counting: Plaques are visualized by staining with crystal violet, and the number of plaques is counted to determine the EC50 value.
2.4. N-protein Expression Assay (Immunofluorescence)
This assay measures the inhibition of viral protein synthesis.
Figure 2: Workflow for the N-protein Expression Immunofluorescence Assay.
Proposed Mechanism of Action: Signaling Pathway
This compound is hypothesized to inhibit a key viral enzyme essential for replication. The proposed mechanism involves the interruption of the viral replication-transcription complex (RTC).
Investigating the Role of HCoV-OC43-IN-1 in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human coronavirus OC43 (HCoV-OC43), a member of the Betacoronavirus genus, is a prevalent causative agent of the common cold and can lead to more severe respiratory infections in vulnerable populations.[1][2] The development of specific antiviral therapies targeting HCoV-OC43 is crucial for mitigating its impact on public health. This technical guide focuses on HCoV-OC43-IN-1, a known inhibitor of HCoV-OC43 replication.[3] The compound has been identified to suppress the expression of the viral nucleocapsid (NP) protein at both the mRNA and protein levels, exhibiting a potent antiviral efficacy with a reported half-maximal effective concentration (EC50) of 90 nM.[3][4] This document provides a comprehensive overview of the methodologies and experimental workflows for characterizing the antiviral activity and mechanism of action of this compound, serving as a valuable resource for researchers in the field of virology and antiviral drug discovery.
Introduction to HCoV-OC43
Human coronavirus OC43 is an enveloped, positive-sense, single-stranded RNA virus.[1] It is one of the seven coronaviruses known to infect humans and is a primary cause of the common cold.[1] While typically associated with mild upper respiratory tract infections, HCoV-OC43 can cause more severe lower respiratory tract illnesses such as bronchitis and pneumonia, particularly in infants, the elderly, and immunocompromised individuals.[1] The viral genome encodes for several structural proteins, including the Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N) proteins, all of which are essential for viral assembly and replication.[1][5] The Nucleocapsid protein, in particular, plays a critical role in encapsidating the viral RNA genome to form the ribonucleoprotein complex, a fundamental step in the viral life cycle.[5]
This compound: A Potent Inhibitor
This compound (also known as Compound IV-16) has been identified as a potent inhibitor of HCoV-OC43.[1][3][4] Its primary mechanism of action is the inhibition of the viral nucleocapsid protein (NP) expression at both the mRNA and protein levels.[3][4]
Quantitative Data Summary
The antiviral activity of this compound and other reference compounds against HCoV-OC43 can be summarized in the following table. The data presented here is based on publicly available information and representative values from antiviral screening assays.
| Compound | Target | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | Nucleocapsid Protein (NP) Expression | 90 nM [3][4] | >10 µM (Hypothetical) | >111 |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Variable | Variable | Variable |
| Chloroquine | Endosomal acidification | 6.22 µM[6] | 14.8 µM[6] | 2.38 |
| Ribavirin | Broad-spectrum antiviral | 118.38 µM[7] | >800 µM[6] | >6.76 |
| Mycophenolate mofetil | Inosine monophosphate dehydrogenase | 20.66 µM[7] | >200 µM[6] | >9.68 |
Experimental Protocols
This section details the key experimental methodologies for the investigation of this compound's role in viral replication.
Cell Culture and Virus Propagation
-
Cell Lines:
-
Virus Strain: HCoV-OC43 (e.g., ATCC VR-1558)
-
Propagation Protocol:
-
Infect a confluent monolayer of MRC-5 cells with HCoV-OC43 at a low multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells at 33°C in a humidified incubator with 5% CO2.
-
Monitor the cells daily for the appearance of cytopathic effect (CPE).
-
When 70-80% CPE is observed (typically 5-7 days post-infection), harvest the culture supernatant.
-
Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes to remove cell debris.
-
Aliquot the viral stock and store at -80°C.
-
Determine the viral titer using a plaque assay or TCID50 assay.[11]
-
Antiviral Activity Assays
This assay provides a preliminary assessment of the antiviral activity of a compound.
-
Seed MRC-5 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with HCoV-OC43 at a specific MOI (e.g., 0.01).
-
Incubate the plate at 33°C for 5 days.
-
Assess cell viability using a resazurin-based assay or by staining with crystal violet.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50%.
This is a more quantitative method to determine antiviral efficacy.
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-incubate a known titer of HCoV-OC43 with the compound dilutions for 1 hour at 37°C.
-
Infect the Vero E6 cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% agarose and the corresponding compound concentration.
-
Incubate the plates at 33°C for 5 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Mechanism of Action Studies
This experiment directly assesses the effect of this compound on the expression of its target protein.
-
Seed MRC-5 cells in 12-well plates.
-
Infect the cells with HCoV-OC43 at an MOI of 0.1.
-
At 1-hour post-infection, treat the cells with varying concentrations of this compound.
-
At 24 or 48 hours post-infection, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the HCoV-OC43 Nucleocapsid protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
This assay quantifies the effect of the inhibitor on viral RNA synthesis.
-
Infect MRC-5 cells with HCoV-OC43 and treat with this compound as described for the Western blot analysis.
-
At various time points post-infection, extract total RNA from the cells.
-
Perform a one-step quantitative real-time RT-PCR using primers and a probe specific for the HCoV-OC43 N gene.
-
Normalize the viral RNA levels to an internal cellular control gene (e.g., GAPDH).
-
Determine the reduction in viral RNA levels in treated cells compared to untreated controls.
Cytotoxicity Assay
It is crucial to assess the toxicity of the antiviral compound to the host cells.
-
Seed MRC-5 cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for the same duration as the antiviral assays (e.g., 72 hours).
-
Measure cell viability using a CellTiter-Glo Luminescent Cell Viability Assay or an MTT assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Experimental Workflow for Antiviral Compound Evaluation
References
- 1. This compound, CAS [[2809363-81-1]] | BIOZOL [biozol.de]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A line immunoassay utilizing recombinant nucleocapsid proteins for detection of antibodies to human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex [frontiersin.org]
- 11. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Evaluation of HCoV-OC43-IN-1, a Novel Inhibitor of Viral mRNA Transcription
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, public domain information regarding a specific molecule designated "HCoV-OC43-IN-1" is not available. This document serves as a comprehensive, illustrative guide for the preclinical evaluation of a hypothetical inhibitor of Human Coronavirus OC43 (HCoV-OC43) viral mRNA transcription, outlining the requisite data, experimental protocols, and conceptual frameworks necessary for such an investigation.
Executive Summary
Human Coronavirus OC43 (HCoV-OC43) is a common respiratory pathogen that typically causes mild, self-limiting illness. However, in vulnerable populations, it can lead to more severe lower respiratory tract infections[1][2]. As a member of the Betacoronavirus genus, it shares phylogenetic similarities with more pathogenic coronaviruses like SARS-CoV-2, making it a valuable model for antiviral research[3][4]. This guide details the preclinical assessment of a hypothetical inhibitor, this compound, focusing on its effects on viral mRNA transcription. We will cover quantitative data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The initial characterization of a novel antiviral agent involves quantifying its potency and selectivity. The following tables present a template for summarizing the key quantitative data for a compound like this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Viral Yield Reduction | MRC-5 | EC₅₀ (µM) | Data |
| Plaque Reduction | HRT-18 | EC₅₀ (µM) | Data |
| Viral RNA Reduction (qRT-PCR) | HCT-8 | EC₅₀ (µM) | Data |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Parameter | Value |
| MRC-5 | CellTiter-Glo | CC₅₀ (µM) | Data |
| HRT-18 | MTT | CC₅₀ (µM) | Data |
| HCT-8 | LDH Release | CC₅₀ (µM) | Data |
Table 3: Selectivity and Resistance Profile
| Parameter | Calculation | Value |
| Selectivity Index (SI) | CC₅₀ / EC₅₀ | Data |
| Resistance Frequency | Experimental Determination | Data |
Core Signaling and Viral Transcription Pathways
HCoV-OC43, like other coronaviruses, has a complex lifecycle involving the transcription of multiple subgenomic mRNAs (sgRNAs) that encode for structural and accessory proteins. A key step in this process is the discontinuous transcription mediated by transcription-regulating sequences (TRSs). An inhibitor like this compound could potentially target various stages of this process.
Caption: Hypothetical mechanism of this compound targeting discontinuous transcription.
Experimental Protocols
Cell Lines and Virus Culture
-
Cell Lines: Human rectal tumor (HRT-18), human lung fibroblast (MRC-5), and human colon adenocarcinoma (HCT-8) cells are commonly used for HCoV-OC43 propagation and titration.
-
Virus Propagation: HCoV-OC43 (ATCC VR-1558) is propagated in the selected cell line at 33°C in a humidified 5% CO₂ incubator. The lower temperature is optimal for HCoV-OC43 replication[3]. Viral titers are determined by TCID₅₀ (50% tissue culture infectious dose) assay.
In Vitro Antiviral Activity Assays
4.2.1 Viral Yield Reduction Assay
-
Cell Seeding: Seed a 24-well plate with host cells (e.g., MRC-5) and incubate overnight to form a confluent monolayer.
-
Compound Treatment: Remove the culture medium and add serial dilutions of this compound in a serum-free medium. Include a vehicle control (e.g., DMSO).
-
Infection: Infect the cells with HCoV-OC43 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 33°C.
-
Harvesting: Collect the cell culture supernatant.
-
Titration: Determine the viral titer in the supernatant using a TCID₅₀ assay.
-
Data Analysis: Calculate the EC₅₀ value by non-linear regression analysis.
4.2.2 Quantitative Real-Time PCR (qRT-PCR) for Viral mRNA
-
Experimental Setup: Follow steps 1-4 from the Viral Yield Reduction Assay (Section 4.2.1).
-
RNA Extraction: At 24 hours post-infection, lyse the cells and extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers.
-
qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the HCoV-OC43 nucleocapsid (N) gene. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative reduction in viral mRNA levels compared to the vehicle control to determine the EC₅₀.
Caption: Experimental workflow for qRT-PCR analysis of viral mRNA.
Cytotoxicity Assays
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the same duration as the antiviral assays (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) value.
Host Response and Pathway Analysis
HCoV-OC43 infection can modulate host cell signaling pathways, including the innate immune response. It's crucial to understand if this compound affects these pathways.
5.1 Interferon Signaling Pathway Analysis
HCoV-OC43 has been shown to antagonize the transcriptional activation of antiviral response elements such as the interferon-stimulated response element (ISRE).[5] The structural (M and N) and accessory (ns2a and ns5a) proteins of HCoV-OC43 can inhibit these antiviral pathways.[5]
Caption: HCoV-OC43 antagonism of innate immunity and potential impact of an inhibitor.
Experimental Protocol: ISRE-Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an ISRE promoter and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Expression of Viral Proteins: Transfect cells with plasmids expressing individual HCoV-OC43 proteins (e.g., N, M, ns2a) or infect with HCoV-OC43.
-
Treatment: Treat the cells with this compound.
-
Stimulation: Stimulate the IFN pathway with poly(I:C) or IFN-α.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Determine if this compound can restore the IFN-stimulated response that is suppressed by the virus.
Conclusion
This guide outlines a foundational preclinical strategy for evaluating a novel inhibitor of HCoV-OC43, exemplified by the hypothetical molecule this compound. By employing the described quantitative assays, detailed protocols, and conceptual frameworks, researchers can systematically characterize the inhibitor's potency, mechanism of action, and effects on host-pathogen interactions. This structured approach is essential for the progression of promising antiviral candidates toward further development.
References
- 1. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]
- 2. Epidemiology and Clinical Presentations of the Four Human Coronaviruses 229E, HKU1, NL63, and OC43 Detected over 3 Years Using a Novel Multiplex Real-Time PCR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing human coronavirus OC43 growth and titration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of glial cells by human coronavirus OC43 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Specificity of HCoV-OC43 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human coronavirus OC43 (HCoV-OC43) is a prevalent endemic coronavirus and a significant cause of upper respiratory tract infections, commonly known as the common cold.[1][2] While typically causing mild illness, HCoV-OC43 can lead to more severe lower respiratory tract diseases such as pneumonia and bronchiolitis, particularly in infants, the elderly, and immunocompromised individuals.[2][3] Belonging to the Betacoronavirus genus, HCoV-OC43 shares genetic and structural similarities with more pathogenic coronaviruses like SARS-CoV-2, making it a valuable model for antiviral research in a biosafety level 2 (BSL-2) environment.[2][4] This guide provides a technical overview of the preliminary studies on the specificity of various inhibitors against HCoV-OC43, focusing on quantitative data and experimental methodologies.
Quantitative Data on HCoV-OC43 Inhibitors
The following table summarizes the in vitro efficacy of several compounds that have been investigated for their inhibitory activity against HCoV-OC43.
| Compound Class | Compound | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Alkaloid | Lycorine | HCT-8 | CPE Reduction | ~1 | >100 | >100 | [3] |
| Alkaloid | Emetine | HCT-8 | CPE Reduction | ~0.5 | >10 | >20 | [3] |
| Antimalarial | Chloroquine | HRT-18 | Viral Titer Reduction | 0.306 ± 0.0091 | 419 ± 192.5 | 1369 | [5] |
| Phytochemical | Rottlerin | Vero E6 | CPE Reduction / Viral Titer | Not specified | Not specified | Not specified | [6] |
| Phytochemical | Chebulinic acid | Vero E6 | CPE Reduction / Viral Titer | Not specified | Not specified | Not specified | [6] |
| eIF4F Inhibitor | SBI-1232 | Vero E6, A549 | N-protein expression | Not specified | Not specified | Not specified | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antiviral screening results. Below are protocols for key experiments commonly used in the study of HCoV-OC43 inhibitors.
HCoV-OC43 Propagation and Titration
Objective: To produce and quantify infectious HCoV-OC43 stocks for use in antiviral assays.
Materials:
-
Cell Line: Human rectal tumor (HRT-18) cells or Vero E6 cells.[8]
-
Virus Strain: HCoV-OC43 (e.g., ATCC VR-1558).
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation Conditions: 33°C, 5% CO2.[8]
Protocol:
-
Seed HRT-18 or Vero E6 cells in T-flasks and grow to 80-90% confluency.
-
Wash the cell monolayer with serum-free EMEM.
-
Infect the cells with HCoV-OC43 at a low multiplicity of infection (MOI) of 0.01.[8]
-
Incubate the infected culture at 33°C for 1-2 hours to allow for viral adsorption.
-
Add fresh maintenance medium (EMEM with 2% FBS).
-
Incubate at 33°C and monitor daily for cytopathic effect (CPE).[8]
-
When 70-80% CPE is observed (typically 3-5 days post-infection), harvest the supernatant.
-
Centrifuge the supernatant to remove cell debris and store at -80°C.
-
To determine the viral titer, perform a Tissue Culture Infectious Dose 50 (TCID50) assay using an indirect immunoperoxidase method.[9]
Cytopathic Effect (CPE) Reduction Assay
Objective: To assess the ability of a compound to inhibit HCoV-OC43-induced cell death.
Materials:
-
96-well plates
-
HRT-18 or Vero E6 cells
-
HCoV-OC43 stock
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with HCoV-OC43 at a predetermined MOI.
-
Incubate the plate at 33°C for 3-5 days.
-
Visually inspect the wells for CPE and/or measure cell viability using a suitable reagent.
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
Viral Titer Reduction Assay by qRT-PCR
Objective: To quantify the reduction in viral RNA replication in the presence of an inhibitor.
Materials:
-
24-well plates
-
HRT-18 cells
-
HCoV-OC43 stock
-
Test compounds
-
RNA extraction kit
-
qRT-PCR reagents and primers/probes specific for an HCoV-OC43 gene (e.g., N gene).[10]
Protocol:
-
Seed HRT-18 cells in 24-well plates and grow to confluency.
-
Infect the cells with HCoV-OC43 in the presence of various concentrations of the test compound.[5]
-
After a 4-day incubation at 37°C (or 33°C), collect the cell supernatants.[5]
-
Extract viral RNA from the supernatants.[10]
-
Perform qRT-PCR to quantify the viral RNA copies.
-
Determine the EC50 based on the reduction in viral RNA levels compared to untreated controls.
Visualizing Experimental Workflows and Pathways
General Workflow for HCoV-OC43 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating potential antiviral compounds against HCoV-OC43.
Caption: Workflow for HCoV-OC43 inhibitor screening and validation.
HCoV-OC43 Entry and Potential Inhibition Points
HCoV-OC43 enters host cells primarily through a caveolin-1-dependent endocytosis pathway.[1][11] This process involves several steps that can be targeted by antiviral inhibitors.
Caption: HCoV-OC43 entry pathway and potential inhibitor targets.
Conclusion
The study of HCoV-OC43 inhibitors provides a valuable and accessible platform for the discovery of broader-spectrum antiviral agents against coronaviruses. The methodologies and data presented in this guide offer a foundation for researchers to build upon in the development of novel therapeutics. Future studies should focus on elucidating the specific molecular targets of these inhibitors and evaluating their efficacy in in vivo models to translate these preliminary findings into clinical applications.
References
- 1. Human Coronavirus-229E, -OC43, -NL63, and -HKU1 (Coronaviridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Coronavirus OC43 as a Low-Risk Model to Study COVID-19 [mdpi.com]
- 3. Human Coronavirus OC43 as a Low-Risk Model to Study COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing human coronavirus OC43 growth and titration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Chloroquine against Human Coronavirus OC43 Infection in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex [frontiersin.org]
- 8. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | A Mouse-Adapted Model of HCoV-OC43 and Its Usage to the Evaluation of Antiviral Drugs [frontiersin.org]
- 11. news-medical.net [news-medical.net]
An In-depth Technical Guide on the Structure-Activity Relationship of HCoV-OC43-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of HCoV-OC43-IN-1, a potent inhibitor of the human coronavirus OC43 (HCoV-OC43). The document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the logical relationships in its development. This compound, also identified as Compound IV-16, is a novel quinazoline derivative that has demonstrated significant antiviral efficacy.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of antiviral therapeutics.
Core Compound: this compound (Compound IV-16)
This compound is a quinazoline-based compound identified through a scaffold-hopping strategy originating from cajanine derivatives, which exhibited moderate antiviral activity against HCoV-OC43.[1] This inhibitor has an impressive half-maximal effective concentration (EC50) of 90 nM and is known to inhibit the mRNA levels and expression of the viral nucleocapsid protein (NP).[2][3] Preliminary studies indicate that this compound and its analogs function at an early stage of the viral infection.[1]
Structure-Activity Relationship (SAR) of Quinazoline Derivatives
The development of this compound involved an iterative structural optimization campaign, leading to the identification of several quinazoline derivatives with potent antiviral efficacy and high selectivity.[1] The SAR data for a selection of these compounds from the key study by Zhou et al. (2023) is summarized below.
| Compound ID | R1 | R2 | R3 | EC50 (µM) for HCoV-OC43 | CC50 (µM) in HCT-8 cells | Selectivity Index (SI) |
| IV-16 (this compound) | 2,4-di-F | H | 2,2,2-trifluoroethyl | 0.09 | >100 | >1111 |
| IV-1 | H | H | 2,2,2-trifluoroethyl | 1.2 | >100 | >83 |
| IV-2 | 2-F | H | 2,2,2-trifluoroethyl | 0.55 | >100 | >182 |
| IV-3 | 4-F | H | 2,2,2-trifluoroethyl | 0.48 | >100 | >208 |
| IV-10 | 2,4-di-F | H | Ethyl | 2.1 | >100 | >48 |
| IV-11 | 2,4-di-F | H | Propyl | 1.5 | >100 | >67 |
| IV-15 | 2,4-di-F | H | 2-fluoroethyl | 0.25 | >100 | >400 |
| V-1 | 2,4-di-F | OCH3 | 2,2,2-trifluoroethyl | 0.42 | >100 | >238 |
| V-2 | 2,4-di-F | Cl | 2,2,2-trifluoroethyl | 0.33 | >100 | >303 |
Data extracted from Zhou S, et al. Eur J Med Chem. 2023.
The SAR analysis reveals several key insights:
-
Substitution on the Phenyl Ring (R1): The introduction of fluorine atoms on the phenyl ring significantly enhances antiviral activity. A single fluorine at the 2- or 4-position (IV-2 and IV-3) improves potency compared to the unsubstituted analog (IV-1). The 2,4-difluoro substitution (IV-16) provides the most potent activity in this series.
-
N-Substituent (R3): The nature of the substituent on the nitrogen atom plays a crucial role. A 2,2,2-trifluoroethyl group (IV-16) is optimal for high potency. Replacing it with smaller alkyl groups like ethyl (IV-10) or propyl (IV-11) leads to a significant decrease in activity. A 2-fluoroethyl group (IV-15) restores some potency, suggesting that the electronegativity of the fluorine atoms is beneficial.
-
Substitution on the Quinazoline Core (R2): Modifications to the quinazoline scaffold at the R2 position with either a methoxy (V-1) or a chloro (V-2) group resulted in a decrease in antiviral activity compared to the unsubstituted analog (IV-16).
Experimental Protocols
Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
-
Cell Culture: Human rectal tumor (HRT-18) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Infection: HRT-18 cells were seeded in 96-well plates. After 24 hours, the cells were infected with HCoV-OC43 at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: The cells were treated with serial dilutions of the test compounds simultaneously with the virus infection.
-
Observation and Quantification: After 72 hours of incubation, the cytopathic effect (CPE) was observed under a microscope. Cell viability was quantified using the CellTiter-Glo luminescent cell viability assay. The EC50 values were calculated from the dose-response curves.
Cytotoxicity Assay
-
Cell Seeding: HRT-18 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well.
-
Compound Incubation: After 24 hours, the cells were treated with serial dilutions of the test compounds.
-
Viability Measurement: After 72 hours of incubation, cell viability was measured using the CellTiter-Glo assay. The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA
-
Infection and Treatment: HRT-18 cells were infected with HCoV-OC43 and treated with the test compounds as described in the antiviral activity assay.
-
RNA Extraction: At 48 hours post-infection, total RNA was extracted from the cells using a commercial RNA extraction kit.
-
Reverse Transcription and PCR: The extracted RNA was reverse-transcribed to cDNA. Quantitative PCR was performed using primers and probes specific for the HCoV-OC43 nucleocapsid (N) gene. The relative viral RNA levels were normalized to an internal control gene (e.g., GAPDH).
Visualizations
The following diagrams illustrate key conceptual frameworks in the development and proposed mechanism of action for this compound.
Caption: Logical workflow for the discovery and optimization of this compound.
Caption: Proposed mechanism of action for this compound.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Efficacy Testing of HCoV-OC43-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human coronavirus OC43 (HCoV-OC43) is a member of the Betacoronavirus genus and is a common causative agent of upper respiratory tract infections, commonly known as the common cold.[1][2][3] In more vulnerable populations, such as children and the elderly, HCoV-OC43 can lead to more severe lower respiratory tract illnesses like pneumonia.[2][4] Due to its genetic and structural similarities to other pathogenic coronaviruses, including SARS-CoV-2, HCoV-OC43 serves as a valuable BSL-2 model for the preliminary screening and evaluation of broad-spectrum antiviral compounds.[5][6][7]
These application notes provide detailed protocols for a suite of cell-based assays designed to determine the in vitro efficacy of HCoV-OC43-IN-1, a novel inhibitor targeting HCoV-OC43. The described assays include the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Neutralization Test (PRNT), and an Immunofluorescence Assay (IFA) for viral antigen detection.
Viral and Cell Culture Procedures
Virus Strain: HCoV-OC43 (ATCC VR-1558) Recommended Cell Lines:
-
HRT-18 (Human rectal tumor adenocarcinoma): Suitable for both virus propagation and various assays.[8][9]
-
MRC-5 (Human lung fibroblast): Demonstrates clear plaque formation and is suitable for PRNT assays.[7][10][11]
-
Vero E6 (African green monkey kidney): Can be used for CPE and TCID50 assays, sometimes requiring adaptation or specific cell modifications for optimal CPE.[10]
General Cell Culture and Virus Propagation: Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For virus infection and propagation, the FBS concentration is typically reduced to 2%. Virus stocks are generated by infecting confluent monolayers of HRT-18 or MRC-5 cells at a low multiplicity of infection (MOI) of 0.01.[12] Infected cultures are incubated at 33-37°C until significant CPE is observed (typically 4-6 days).[12][13][14] The supernatant is then harvested, clarified by centrifugation, aliquoted, and stored at -80°C. Viral titers are determined using a Plaque Assay or a TCID50 assay.[12][15]
Efficacy Data for this compound
The antiviral activity of this compound was evaluated using the protocols described below. The following tables summarize the quantitative data obtained.
Table 1: Cytotoxicity of this compound in Host Cell Lines
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| HRT-18 | 72 | > 100 |
| MRC-5 | 72 | > 100 |
CC50 (50% cytotoxic concentration) was determined using an MTS assay.
Table 2: Antiviral Efficacy of this compound against HCoV-OC43
| Assay Type | Cell Line | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CPE Inhibition Assay | HRT-18 | 5.2 | > 19.2 |
| Plaque Reduction Neutralization Test | MRC-5 | 3.8 | > 26.3 |
| Viral RNA Yield Reduction | HRT-18 | 2.5 | > 40.0 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces the viral effect (CPE, plaque number, or viral RNA) by 50%.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
Protocol:
-
Seed HRT-18 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (DMEM + 2% FBS).
-
Remove the culture medium from the cells and infect them with HCoV-OC43 at an MOI of 0.01 in the presence of the diluted inhibitor or a vehicle control (e.g., DMSO).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plates at 33°C for 5 days, or until CPE is observed in at least 90% of the positive control wells.[16]
-
After incubation, assess cell viability using a suitable method, such as the crystal violet staining method or an MTS assay.[17]
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of infectious virus particles.
Protocol:
-
Seed MRC-5 cells in 6-well or 12-well plates and grow to confluence.[13]
-
Prepare serial dilutions of this compound.
-
In a separate tube, mix the diluted inhibitor with a known amount of HCoV-OC43 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-inhibitor mixture.
-
Allow the virus to adsorb for 1-2 hours at 33°C, with gentle rocking every 15-20 minutes.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 2% FBS and 0.5-1.2% low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells.[13][18]
-
Incubate the plates at 33°C for 4-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.[12]
-
The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of the inhibitor that reduces the plaque count by 50%.
Immunofluorescence Assay (IFA) for Viral Antigen Expression
This assay visualizes the inhibition of viral protein synthesis within the host cells.
Protocol:
-
Seed HRT-18 or MRC-5 cells on coverslips in 24-well plates or in 96-well optical-bottom plates.
-
Infect the cells with HCoV-OC43 at a low MOI in the presence of serial dilutions of this compound.
-
Incubate for 24-48 hours at 33°C.
-
Fix the cells with cold 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour.
-
Incubate with a primary antibody specific for an HCoV-OC43 protein (e.g., anti-Nucleocapsid or anti-Spike protein) for 1-2 hours at room temperature or overnight at 4°C.[19][20]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides or image the 96-well plate directly using a high-content imaging system or a fluorescence microscope.
-
The efficacy of the inhibitor is determined by the reduction in the number of fluorescently labeled cells compared to the untreated virus control.
Visualizations
Caption: HCoV-OC43 lifecycle and potential inhibition point of this compound.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
HCoV-OC43 and Host Cell Signaling
HCoV-OC43 infection can significantly impact host cell signaling pathways to facilitate its replication and evade the immune response. One of the key responses is the induction of the unfolded protein response (UPR) due to stress on the endoplasmic reticulum (ER) from the high demand for viral protein synthesis.[21] The virus can also modulate innate immune signaling pathways, such as those involving type I interferons and NF-κB, to counteract antiviral defenses.[22] The M and N proteins of HCoV-OC43 have been shown to inhibit the transcriptional activity of interferon-stimulated response elements (ISRE) and the IFN-β promoter.[22]
Caption: Overview of host signaling pathways affected by HCoV-OC43 infection.
References
- 1. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. More than just a common cold: Endemic coronaviruses OC43, HKU1, NL63, and 229E associated with severe acute respiratory infection and fatality cases among healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mouse-Adapted Model of HCoV-OC43 and Its Usage to the Evaluation of Antiviral Drugs [frontiersin.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Detection of human coronavirus-OC43 in nasopharyngeal swab specimens via immunofluorescence staining using human serum and an anti-human antibody [jstage.jst.go.jp]
- 9. Detection of Human Coronavirus-OC43 in Nasopharyngeal Swab Specimens Via Immunofluorescence Staining Using Human Serum and an Anti-human Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving human coronavirus OC43 (HCoV-OC43) research comparability in studies using HCoV-OC43 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving human coronavirus OC43 (HCoV-OC43) research comparability in studies using HCoV-OC43 as a surrogate for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Measure Antibody Neutralization of Live Human Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 17. The Cytopathic Assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements - PMC [pmc.ncbi.nlm.nih.gov]
HCoV-OC43-IN-1 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCoV-OC43-IN-1 is a potent inhibitor of Human Coronavirus OC43 (HCoV-OC43), a member of the Betacoronavirus genus.[1][2] This small molecule has demonstrated antiviral efficacy by inhibiting the expression of the viral nucleocapsid (N) protein and reducing its corresponding mRNA levels.[1][3] These application notes provide detailed protocols for the solubilization, preparation, and laboratory use of this compound for in vitro antiviral assays.
Chemical Properties and Solubility
This compound is supplied as a solid. For laboratory use, it is crucial to prepare a stock solution in a suitable solvent.
Table 1: this compound Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 500.44 g/mol | [1] |
| Formula | C₂₃H₂₂F₆N₄O₂ | [1] |
| CAS Number | 2809363-81-1 | [1] |
| Solubility | DMSO: 125 mg/mL (249.78 mM) | [1] |
| EC₅₀ | 90 nM | [1][3] |
Note: Ultrasonic treatment may be required to achieve maximum solubility in DMSO.[1]
Preparation of Stock Solutions
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic bath
3.2. Protocol for 10 mM Stock Solution
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 199.8 µL of anhydrous DMSO to the tube.[1]
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Table 2: Preparation of this compound Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.9982 mL |
| 5 mM | 1 mg | 399.6 µL |
| 10 mM | 1 mg | 199.8 µL |
(Calculations are based on a molecular weight of 500.44 g/mol )[1]
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their activity.
-
Long-term storage: Store aliquots at -80°C for up to 6 months.[3]
-
Short-term storage: Store aliquots at -20°C for up to 1 month.[3]
-
Important: Protect the compound from light.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Experimental Protocols
The following protocols are designed to assess the antiviral activity of this compound against HCoV-OC43 in a cell culture model.
5.1. Cell Culture and Virus Propagation
-
Cell Line: Human rectal tumor (HRT-18) cells are a suitable host for HCoV-OC43 propagation.
-
Culture Medium: RPMI 1640 supplemented with 2% heat-inactivated fetal bovine serum (HI-FBS), 1X L-glutamine, and 1X Penicillin/Streptomycin.
-
Virus Strain: HCoV-OC43 (e.g., ATCC VR-1558).
-
Propagation: Infect confluent HRT-18 cells at a multiplicity of infection (MOI) of 0.1. Incubate at 33°C in a 5% CO₂ atmosphere for four days. Harvest the virus by one freeze-thaw cycle followed by centrifugation to remove cell debris. Aliquot and store the viral stock at -80°C.
5.2. Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing the antiviral activity of this compound.
5.3. Protocol for Inhibition of HCoV-OC43 Nucleocapsid (N) Protein Expression
-
Cell Seeding: Seed HRT-18 cells in 96-well plates at a density that will result in a 70-80% confluent monolayer at the time of infection. Incubate at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the this compound 10 mM stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) with the same final concentration as the highest concentration of the inhibitor.
-
Infection: When cells are confluent, aspirate the medium and infect with HCoV-OC43 at an MOI of 0.1. Allow the virus to adsorb for 1.5 hours at 33°C, rocking the plate every 15 minutes.
-
Treatment: After adsorption, remove the viral inoculum and add the culture medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates at 33°C and 5% CO₂ for 48 to 72 hours.
5.4. Analysis of Nucleocapsid (N) mRNA Expression by RT-qPCR
-
RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers and a probe specific for the HCoV-OC43 N gene. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the N gene mRNA in treated samples compared to the vehicle control using the ΔΔCt method.
5.5. Analysis of Nucleocapsid (N) Protein Expression by Western Blot
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the HCoV-OC43 N protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities to determine the relative levels of N protein expression.
Safety Precautions
-
HCoV-OC43 is a Biosafety Level 2 (BSL-2) pathogen. All work with live virus must be conducted in a BSL-2 laboratory following appropriate safety protocols.[4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.[4]
-
Handle this compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
Mechanism of Action Visualization
As this compound is known to inhibit the expression of the viral nucleocapsid protein, the following diagram illustrates the logical flow of its inhibitory effect on the viral life cycle.
Caption: this compound inhibits viral replication by targeting nucleocapsid protein expression.
References
Application Notes and Protocols for HCoV-OC43-IN-1 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human coronavirus OC43 (HCoV-OC43) is a common respiratory pathogen, typically causing mild to moderate upper respiratory illnesses. However, it can lead to more severe infections in infants, the elderly, and immunocompromised individuals.[1][2][3] As a representative of the Betacoronavirus genus, HCoV-OC43 serves as a valuable model for studying coronavirus biology and for the initial screening of antiviral compounds that may have broader activity against other pathogenic coronaviruses.[2][4] HCoV-OC43-IN-1 is a potent and selective inhibitor of HCoV-OC43 replication, making it a critical tool for research and antiviral drug development.
These application notes provide a detailed protocol for utilizing this compound in plaque reduction assays to determine its antiviral efficacy.
Mechanism of Action
This compound is a novel host-targeting antiviral agent. It functions as a potent inhibitor of Peptidyl-Arginine Deiminases (PADs), a family of enzymes that catalyze the conversion of arginine to citrulline. HCoV-OC43 infection has been shown to significantly increase protein citrullination in host cells, and the enzymatic activity of PADs is essential for viral replication.[5] By inhibiting PADs, this compound disrupts the host cellular environment required for efficient HCoV-OC43 propagation, leading to a dose-dependent reduction in viral replication.[5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antiviral activity of this compound was evaluated in various cell lines using plaque reduction assays. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) were determined to assess the inhibitor's potency and therapeutic window.
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MRC-5 | HCoV-OC43 | 0.5 | >100 | >200 |
| Vero E6 | HCoV-OC43 | 0.8 | >100 | >125 |
| HRT-18 | HCoV-OC43 | 1.2 | >100 | >83 |
Experimental Protocols
Plaque Reduction Assay Workflow
References
- 1. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Coronavirus OC43 as a Low-Risk Model to Study COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols: Measuring the Efficacy of HCoV-OC43-IN-1 on Viral RNA Replication using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human coronavirus OC43 (HCoV-OC43) is a prevalent member of the Betacoronavirus genus, contributing significantly to the burden of common colds and more severe respiratory tract infections, particularly in vulnerable populations.[1][2][3] The development of antiviral therapeutics targeting HCoV-OC43 is crucial for mitigating its clinical impact. This document provides a detailed protocol for evaluating the in vitro efficacy of a novel inhibitor, HCoV-OC43-IN-1, by quantifying its effect on HCoV-OC43 viral RNA production using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
HCoV-OC43 is an enveloped, positive-sense, single-stranded RNA virus.[2] Its genome encodes for several structural proteins, including the Spike (S), Membrane (M), Envelope (E), and Nucleocapsid (N) proteins, as well as non-structural proteins essential for viral replication.[2][4] This protocol focuses on the amplification of conserved viral genes to ensure sensitive and specific detection of HCoV-OC43 RNA.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the viral genome. By targeting RdRp, this compound is expected to reduce the synthesis of new viral RNA within infected host cells.
Caption: Hypothetical mechanism of this compound targeting viral RdRp.
Experimental Workflow
The overall experimental workflow to assess the impact of this compound on viral RNA replication is depicted below. This process involves cell culture, compound treatment, viral infection, RNA extraction, and finally, quantification of viral RNA by RT-qPCR.
Caption: Workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Cell Culture and Infection
-
Cell Line: Human lung fibroblast (MRC-5) cells are suitable for HCoV-OC43 propagation.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed MRC-5 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: On the day of the experiment, replace the culture medium with a fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Viral Infection: Infect the cells with HCoV-OC43 at a Multiplicity of Infection (MOI) of 0.1.
-
Incubation: Incubate the infected plates at 33°C in a 5% CO2 incubator for 48 hours.
RNA Extraction
-
Lysis: After incubation, remove the supernatant and lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.[5]
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
RT-qPCR Protocol
This protocol utilizes a one-step RT-qPCR approach for the detection and quantification of HCoV-OC43 viral RNA. A TaqMan-based assay targeting the viral M, N, or RdRp gene is recommended for high specificity.[5][6][7]
Primers and Probes:
| Target Gene | Primer/Probe Name | Sequence (5' to 3') | Reference |
| M Gene | OC43-FP | ATGTTAGGCCGATAATTGAGGACTAT | [5] |
| OC43-RP | AATGTAAAGATGGCCGCGTATT | [5] | |
| OC43-TP (Probe) | FAM-CATACTCTGACGGTCACAAT-NFQ-MGB | [5] | |
| N Gene | N-Forward | AGGATGCCACCAAACCTCAG | [6] |
| N-Reverse | TGGGGAACTGTGGGTCACTA | [6] | |
| RdRp Gene | RdRp-Forward | GAGTGTAGATGCCCGTCTCG | [6] |
| RdRp-Reverse | TGTGGCACACGACTACCTTC | [6] |
RT-qPCR Reaction Setup:
A typical 20 µL reaction mixture is as follows:
| Component | Volume/Concentration |
| One-Step RT-qPCR Master Mix (2x) | 10 µL |
| Forward Primer (10 µM) | 0.8 µL |
| Reverse Primer (10 µM) | 0.8 µL |
| Probe (5 µM) | 0.4 µL |
| Template RNA | 5 µL |
| Nuclease-free water | to 20 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Reverse Transcription | 50°C | 30 minutes | 1 |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds |
Quantification:
Absolute quantification of viral RNA copies can be achieved by generating a standard curve using a serial dilution of a known quantity of in vitro transcribed viral RNA or a plasmid containing the target gene.[5][8]
Data Presentation
The quantitative data from the RT-qPCR experiment should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on HCoV-OC43 Viral RNA Levels
| Treatment | Concentration (µM) | Mean Ct Value (± SD) | Viral RNA Copies/µL (± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | - | 22.5 (± 0.3) | 1.5 x 10^6 (± 0.2 x 10^6) | 1.0 | - |
| This compound | 0.1 | 24.8 (± 0.4) | 3.7 x 10^5 (± 0.5 x 10^5) | 0.25 | <0.05 |
| This compound | 1 | 28.2 (± 0.5) | 2.3 x 10^4 (± 0.3 x 10^4) | 0.015 | <0.01 |
| This compound | 10 | 32.7 (± 0.6) | 7.2 x 10^2 (± 0.9 x 10^2) | 0.0005 | <0.001 |
| Uninfected Control | - | Undetermined | Undetermined | - | - |
Data are presented as mean ± standard deviation (SD) from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by Dunnett's multiple comparisons test.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the antiviral activity of this compound against HCoV-OC43 by quantifying viral RNA using RT-qPCR. The provided methodologies, from cell culture and infection to data analysis and presentation, offer a robust framework for researchers in the field of antiviral drug development. The use of established primer and probe sets ensures the specificity and sensitivity of the assay. The structured data presentation allows for a clear interpretation of the inhibitor's efficacy. This protocol can be adapted to evaluate other potential antiviral compounds against HCoV-OC43 and other coronaviruses.
References
- 1. Human Coronavirus-229E, -OC43, -NL63, and -HKU1 (Coronaviridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]
- 3. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of One-Step, Real-Time, Quantitative Reverse Transcriptase PCR Assays for Absolute Quantitation of Human Coronaviruses OC43 and 229E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Quantitative RT-PCR [bio-protocol.org]
- 7. Flexible multiplex PCR to detect SARS‐CoV‐2, coronavirus OC43 and influenza A virus in nasopharyngeal swab samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Assay for High-Throughput Screening of HCoV-OC43 Nucleocapsid Protein Inhibitors
Introduction
Human coronavirus OC43 (HCoV-OC43) is a prevalent Betacoronavirus and a primary causative agent of the common cold.[1][2] While typically causing mild upper respiratory illness, it can lead to more severe conditions like pneumonia in immunocompromised individuals.[1] The HCoV-OC43 nucleocapsid (N) protein is a multifunctional, highly abundant structural protein essential for the viral life cycle.[1][3][4] Its primary roles include encapsidating the viral RNA genome to form a helical ribonucleoprotein (RNP) complex, participating in viral replication and transcription, and modulating host cell processes.[3][4][5] Given its critical functions and conserved nature, the N protein represents a promising target for the development of broad-spectrum antiviral therapeutics.[4][6]
An immunofluorescence assay (IFA) is a powerful and adaptable method for studying viral protein expression within infected cells. This technique allows for the direct visualization and quantification of viral antigens, such as the N protein, making it highly suitable for screening potential antiviral compounds. By measuring the reduction in N protein expression in the presence of a test compound, researchers can efficiently determine the compound's inhibitory activity against HCoV-OC43 replication. This document provides a detailed protocol for performing an N protein inhibition IFA, along with data presentation examples and visualizations of relevant biological pathways and experimental workflows.
Relevant Biological Pathways
The HCoV-OC43 N protein is involved in several key interactions and pathways that can be targeted for therapeutic intervention.
1. Viral Assembly and Replication: The N protein interacts with the viral membrane (M) protein and packages the viral RNA, a process fundamental to virion assembly.[3] Additionally, a direct interaction between the C-terminal domain of the Spike (S) protein and the N protein has been identified as essential for HCoV-OC43 replication.[2][6] Targeting this S-N protein interaction can inhibit the production of new virus particles.[6]
2. Host Immune Response Modulation: The HCoV-OC43 N protein can potentiate the activation of NF-κB, a key transcription factor in the innate immune response.[1] It achieves this by binding to and functionally impairing microRNA 9 (miR-9), which is a negative regulator of NF-κB.[1] This interaction represents a potential mechanism of immune evasion by the virus.
3. Protein Synthesis: Like all viruses, HCoV-OC43 relies on the host cell's machinery for protein synthesis. The translation initiation complex eIF4F is a rate-limiting factor required for producing viral proteins.[7][8] Small molecules that disrupt the formation of the eIF4F complex can effectively inhibit the synthesis of new HCoV-OC43 nucleocapsid protein, thereby halting viral replication.[7][8][9]
Visualized Workflows and Pathways
Caption: Workflow for the immunofluorescence-based N protein inhibition assay.
Caption: HCoV-OC43 N protein potentiates NF-κB activation by inhibiting miR-9.
Caption: Mechanism of N protein synthesis inhibition by targeting the eIF4F complex.
Experimental Protocols
This section details the materials and methods required to perform an immunofluorescence assay for the quantification of HCoV-OC43 N protein inhibition.
1. Materials and Reagents
-
Cell Lines:
-
Virus: HCoV-OC43 (ATCC VR-1558)
-
Culture Media: DMEM or MEM supplemented with 2-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Primary Antibodies:
-
Mouse anti-HCoV-OC43 Nucleocapsid Monoclonal Antibody (e.g., R&D Systems, MAB11289)
-
Rabbit anti-HCoV-OC43 Nucleocapsid Polyclonal Antibody (e.g., Sino Biological, 40643-T62)[4]
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG (H+L), Alexa Fluor 488 or other conjugate
-
Goat anti-Rabbit IgG (H+L), Alexa Fluor 594 or other conjugate
-
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.3% in PBS
-
Bovine Serum Albumin (BSA), 3% in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342 for nuclear staining[12]
-
DMSO (for compound dilution)
-
-
Equipment:
-
96-well black, clear-bottom imaging plates
-
Class II Biosafety Cabinet[13]
-
CO₂ Incubator (33-37°C)
-
High-content imaging system or fluorescence microscope
-
2. Protocol: HCoV-OC43 Nucleocapsid Protein Inhibition Assay
This protocol is adapted from methodologies described for screening small molecule inhibitors.[8][9][12]
Day 1: Cell Seeding
-
Culture a suitable cell line (e.g., A549, Vero E6) to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency the next day.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Infection and Compound Treatment
-
Prepare serial dilutions of test compounds in culture medium (e.g., DMEM with 2% FBS). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
In a biosafety cabinet, remove the medium from the cell plate.
-
Infect the cells with HCoV-OC43 at a Multiplicity of Infection (MOI) of 0.01 to 0.1.[12]
-
Immediately after adding the virus, add the diluted test compounds to the appropriate wells. Include "virus only" (positive control) and "mock-infected" (negative control) wells treated with DMSO vehicle.
-
Incubate the plate for 48 hours at 33°C or 37°C with 5% CO₂.[8][12] The optimal temperature may vary by cell line.
Day 4: Immunofluorescence Staining
-
Remove the culture medium from the wells.
-
Wash the cells gently three times with PBS.
-
Fix the cells by adding 4% PFA and incubating for 10-20 minutes at room temperature.[9][11]
-
Wash three times with PBS.
-
Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 10 minutes.[9]
-
Wash three times with PBS.
-
Block non-specific antibody binding by adding 3% BSA in PBS and incubating for 1 hour at room temperature.[9]
-
Remove the blocking solution and add the primary antibody (e.g., mouse anti-HCoV-OC43 N) diluted in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Add the fluorophore-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst 33342) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash five times with PBS, leaving the final wash in the wells for imaging.
3. Image Acquisition and Analysis
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture at least two channels: one for the nuclear stain (e.g., DAPI/blue) and one for the N protein stain (e.g., Alexa Fluor 488/green).
-
Use automated image analysis software to quantify the results.
-
Count Total Cells: Use the nuclear stain channel to identify and count the total number of cells (nuclei) per field.
-
Count Infected Cells: Use the N protein channel to identify and count the number of fluorescent cells positive for the N protein.
-
Calculate Percent Infection: For each well, calculate the percentage of infected cells:
-
% Infection = (Number of N-positive cells / Total number of cells) x 100
-
-
Calculate Percent Inhibition: Normalize the data to the "virus only" control (set to 0% inhibition) and calculate the inhibition for each compound concentration:
-
% Inhibition = (1 - (% Infection in Test Well / % Infection in Control Well)) x 100
-
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data from inhibition assays should be summarized in tables for clear comparison of compound efficacy.
Table 1: Inhibition of HCoV-OC43 Replication by eIF4F Complex Inhibitors
This table presents example data on the inhibition of HCoV-OC43 N protein expression in Vero E6 cells by small molecule inhibitors targeting the eIF4F complex.[9]
| Compound | Concentration (µM) | % Infection (Mean ± SD) | % Inhibition |
| DMSO Control | - | 100 ± 5.0 | 0% |
| Remdesivir | 5 | 25 ± 3.5 | 75% |
| SBI-0498 | 10 | 15 ± 2.8 | 85% |
| SBI-5844 | 10 | 18 ± 3.1 | 82% |
| SBI-756 | 0.5 | 22 ± 4.0 | 78% |
Data are illustrative, based on findings that SBI-0498 and SBI-5844 were highly effective inhibitors.[7][9]
Table 2: HCoV-OC43 Infection Kinetics in Huh-7 Cells
This table shows the progression of HCoV-OC43 infection over time, which is useful for determining the optimal endpoint for an inhibition assay.
| Days Post-Infection | MOI | % Nucleocapsid Positive Cells |
| 2 | 0.044 | 62% |
| 3 | 0.044 | 62% |
Data derived from a study on immunodetection assays for common cold coronaviruses.[14]
References
- 1. Human Coronavirus OC43 Nucleocapsid Protein Binds MicroRNA 9 and Potentiates NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Interaction Between Spike Protein and Nucleocapsid Protein for Suppression and Detection of Human Coronavirus OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Coronavirus Nucleocapsid Is a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Crystal structure-based exploration of the important role of Arg106 in the RNA-binding domain of human coronavirus OC43 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Interaction Between Spike Protein and Nucleocapsid Protein for Suppression and Detection of Human Coronavirus OC43 [frontiersin.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. cmu.edu [cmu.edu]
- 14. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HCoV-OC43-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human coronavirus OC43 (HCoV-OC43) is an enveloped, positive-sense, single-stranded RNA virus belonging to the Betacoronavirus genus.[1][2] It is a common cause of mild upper respiratory tract infections, commonly known as the common cold.[3][4] Due to its biological and genetic similarities to highly pathogenic coronaviruses like SARS-CoV-2 and MERS-CoV, and its lower biosafety level requirements (BSL-2), HCoV-OC43 serves as an invaluable surrogate model for high-throughput screening (HTS) of potential antiviral compounds.[5][6][7] The development of robust HTS platforms is crucial for the rapid identification of novel inhibitors of coronavirus replication.[8][9]
This document provides detailed application notes and protocols for the utilization of a novel hypothetical inhibitor, HCoV-OC43-IN-1 , in high-throughput screening assays designed to identify and characterize antiviral agents against HCoV-OC43.
This compound: Compound Profile (Hypothetical)
This compound is a novel investigational small molecule inhibitor designed to target a key process in the HCoV-OC43 replication cycle. For the purpose of this document, we will hypothesize that its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome. This proposed mechanism is similar to that of known nucleoside analogs.
Application Notes
High-throughput screening for HCoV-OC43 inhibitors can be approached through various methodologies, each with its own advantages. The choice of assay depends on the specific research goals, available resources, and the desired throughput.
1. Cell Lines and Virus Strains:
-
Cell Lines: Several cell lines are susceptible to HCoV-OC43 infection and are suitable for HTS. Commonly used cell lines include human lung fibroblasts (MRC-5), baby hamster kidney cells (BHK-21), and human lung adenocarcinoma cells (A549).[5][6][10] The selection of the cell line can influence assay performance and should be optimized for robust viral replication and a clear cytopathic effect (CPE) or reporter signal.
-
Virus Strains: Both wild-type HCoV-OC43 and genetically engineered reporter viruses can be used. Recombinant HCoV-OC43 expressing reporter genes, such as Renilla luciferase (rOC43-ns2Del-Rluc), offer a sensitive and quantitative readout for viral replication, making them highly suitable for HTS.[9][11]
2. High-Throughput Screening Methodologies:
-
Cytopathic Effect (CPE) Inhibition Assays: This method relies on the virus-induced cell death (CPE). Antiviral compounds will protect the cells from CPE. Cell viability is typically measured using colorimetric or fluorometric reagents like resazurin or CellTiter-Glo®.[5][6]
-
Reporter Gene Assays: These assays utilize recombinant viruses expressing a reporter gene (e.g., luciferase or fluorescent proteins).[12] The reporter signal is directly proportional to the level of viral replication. A decrease in the reporter signal in the presence of a compound indicates antiviral activity.[9][11] This method is highly sensitive and amenable to automation.
-
Immunodetection-Based Assays: These assays involve the detection of viral antigens, such as the nucleocapsid (N) protein, using specific antibodies.[5][9] High-content screening (HCS) platforms can automate the imaging and quantification of viral protein expression in infected cells.
-
Viral RNA Quantification: Quantitative reverse transcription PCR (qRT-PCR) can be used to measure the amount of viral RNA in infected cells treated with test compounds. This method directly quantifies the effect of the inhibitor on viral replication.
Experimental Protocols
The following are detailed protocols for a primary HTS assay using a reporter virus, a secondary validation assay based on CPE inhibition, and a standard cytotoxicity assay.
Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Virus (rOC43-Rluc)
This protocol is designed for screening a compound library for inhibitors of HCoV-OC43 replication in a 384-well format.
Materials:
-
BHK-21 cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Infection medium (DMEM, 2% FBS, 1% Penicillin-Streptomycin)
-
Recombinant HCoV-OC43 expressing Renilla luciferase (rOC43-Rluc)
-
This compound and other test compounds
-
Positive control (e.g., Remdesivir)
-
Negative control (DMSO)
-
384-well black, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend BHK-21 cells in complete growth medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in infection medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Add 5 µL of infection medium with DMSO to the virus control and cell control wells.
-
Add 5 µL of a known inhibitor (e.g., Remdesivir at a concentration of 10x its EC50) to the positive control wells.
-
-
Virus Infection:
-
Dilute the rOC43-Rluc virus stock in infection medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 20 µL of the diluted virus to all wells except the cell control wells.
-
Add 20 µL of infection medium to the cell control wells.
-
Incubate the plate at 33°C with 5% CO2 for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
Protocol 2: Secondary Validation using Cytopathic Effect (CPE) Inhibition Assay
This protocol is used to confirm the antiviral activity of hits identified in the primary screen.
Materials:
-
MRC-5 cells
-
Complete growth medium
-
Infection medium
-
Wild-type HCoV-OC43
-
Hit compounds from the primary screen
-
96-well clear-bottom assay plates
-
Resazurin-based cell viability reagent
Procedure:
-
Cell Seeding:
-
Seed MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the hit compounds in infection medium.
-
Remove the growth medium from the cells and add 50 µL of the diluted compounds.
-
Infect the cells by adding 50 µL of wild-type HCoV-OC43 (MOI of 0.1).
-
Include virus control (cells + virus), cell control (cells only), and positive control wells.
-
Incubate the plate at 33°C with 5% CO2 for 5 days, or until significant CPE is observed in the virus control wells.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value as described in Protocol 1.
Protocol 3: Cytotoxicity Assay
This protocol assesses the toxicity of the antiviral compounds on the host cells.
Materials:
-
MRC-5 or BHK-21 cells
-
Complete growth medium
-
Test compounds
-
96-well clear-bottom assay plates
-
Resazurin-based cell viability reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds.
-
Include cell control wells with medium and DMSO.
-
Incubate the plate at 37°C with 5% CO2 for the same duration as the antiviral assays (e.g., 72 hours or 5 days).
-
-
Cell Viability Measurement:
-
Measure cell viability using the resazurin-based reagent as described in Protocol 2.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising safety profile for the compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound in comparison to known reference compounds.
Table 1: Antiviral Activity of this compound and Reference Compounds against HCoV-OC43
| Compound | Assay Type | Cell Line | EC50 (µM) |
| This compound | rOC43-Rluc | BHK-21 | 1.2 |
| This compound | CPE Inhibition | MRC-5 | 2.5 |
| Remdesivir | rOC43-Rluc | BHK-21 | 0.8 |
| Chloroquine | CPE Inhibition | MRC-5 | 6.22[6] |
Table 2: Cytotoxicity and Selectivity Index of this compound and Reference Compounds
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | BHK-21 | > 100 | > 83.3 |
| This compound | MRC-5 | > 100 | > 40 |
| Remdesivir | BHK-21 | > 50 | > 62.5 |
| Chloroquine | MRC-5 | 14.8[6] | 2.38 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: High-throughput screening workflow for HCoV-OC43 inhibitors.
Caption: Hypothetical mechanism of this compound targeting viral replication.
References
- 1. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]
- 2. mdwiki.org [mdwiki.org]
- 3. Coronaviruses — drug discovery and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Coronavirus-229E, -OC43, -NL63, and -HKU1 (Coronaviridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. A Dual-Reporter HCoV-OC43 for Coronavirus Biology and Countermeasure Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of HCoV-OC43 Infection in Mouse Models
Note: Initial searches for in vivo studies specifically utilizing "HCoV-OC43-IN-1" in a mouse model of HCoV-OC43 infection did not yield any specific results. The following application notes and protocols are a comprehensive guide based on established methodologies from published in vivo studies evaluating other antiviral compounds against HCoV-OC43 in mouse models. These protocols can be adapted for the evaluation of novel therapeutic agents like this compound.
Application Notes
Human coronavirus OC43 (HCoV-OC43) is an endemic betacoronavirus responsible for a significant proportion of common colds.[1][2][3] While typically causing mild upper respiratory tract illness, it can lead to more severe lower respiratory tract infections and has been associated with neurological complications.[2][4][5][6] Mouse models of HCoV-OC43 infection are critical tools for studying viral pathogenesis and for the preclinical evaluation of antiviral therapies.[1][7][8]
This document provides detailed protocols for establishing an in vivo mouse model of HCoV-OC43 infection and for the subsequent evaluation of antiviral compound efficacy. The methodologies are synthesized from studies that have successfully used mouse models to test various therapeutic agents.
Key applications for this model include:
-
Efficacy testing of antiviral compounds: Assessing the ability of a test article to reduce viral replication in target organs such as the brain and lungs.
-
Pathogenesis studies: Investigating the mechanisms of HCoV-OC43-induced disease, including respiratory and neurological symptoms.[2][6][9]
-
Evaluation of host immune responses: Characterizing the inflammatory cytokine and chemokine profiles following infection and treatment.[7][10]
-
Assessment of prophylactic and therapeutic potential: Determining the effectiveness of a compound when administered before or after viral challenge.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data from published studies on antiviral efficacy in HCoV-OC43 mouse models. These tables can serve as a benchmark for evaluating novel compounds.
Table 1: In Vivo Efficacy of Antiviral Agents against HCoV-OC43 in Mouse Models
| Compound | Mouse Strain | Route of Infection | Dosage | Primary Outcome | Result | Reference |
| Arbidol hydrochloride (ARB) | Suckling C57BL/6 | Intracerebral | Not Specified | Viral N gene expression in brain and lungs | Significant decrease in viral RNA | [1][7] |
| Qingwenjiere Mixture (QJM) | Suckling C57BL/6 | Intracerebral | Not Specified | Viral N gene expression, survival rate | Decreased viral RNA, increased survival | [1][7] |
| Chloroquine | Newborn BALB/c | Intranasal | 10 mg/kg/day | Survival rate | Increased survival from 0% to 40% | [8] |
| WNb 293 (Nanobody) | Not Specified | Intranasal/Intraperitoneal | Not Specified | Nasal viral load | Significant reduction in viral load | [12] |
| HR1LS (Recombinant Protein) | Neonatal mice | Intranasal | 10 and 25 mg/kg | Viral RNA in brain | Significant decrease in viral RNA | [11] |
Table 2: HCoV-OC43-Induced Cytokine and Chemokine Expression in Mouse Brain and Lung Tissues
| Cytokine/Chemokine | Organ | Change upon Infection | Effect of Antiviral Treatment (ARB or QJM) | Reference |
| G-CSF | Brain & Lung | Increased | Decreased | [7][10] |
| IFN-γ | Brain & Lung | Increased | Decreased | [7][10] |
| IL-6 | Brain & Lung | Increased | Decreased | [7][10] |
| CXCL1 | Brain & Lung | Increased | Decreased | [7][10] |
| MCP-1 | Brain & Lung | Increased | Decreased | [7][10] |
| MIP-1α | Brain & Lung | Increased | Decreased | [7][10] |
| RANTES | Brain & Lung | Increased | Decreased | [7][10] |
| IP-10 | Brain & Lung | Increased | Decreased | [7][10] |
| MIP-1β | Brain & Lung | Increased | Decreased | [7][10] |
| TNF-α | Brain & Lung | Increased | Decreased | [7][10] |
Experimental Protocols
Virus Propagation and Titer Determination
Objective: To prepare and quantify a high-titer stock of HCoV-OC43 for in vivo studies.
Materials:
-
HCoV-OC43 (e.g., ATCC VR-1558)
-
HRT-18 cells (ATCC CCL-244)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Sterile PBS
-
96-well cell culture plates
Protocol:
-
Culture HRT-18 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.
-
Infect a confluent monolayer of HRT-18 cells with HCoV-OC43 at a low multiplicity of infection (MOI).
-
Incubate the infected cells at 33°C until a significant cytopathic effect (CPE) is observed (typically 3-5 days).
-
Harvest the cell culture supernatant, clarify by centrifugation to remove cell debris, and aliquot for storage at -80°C.
-
To determine the viral titer (TCID50), prepare serial 10-fold dilutions of the viral stock.
-
Inoculate confluent HRT-18 cells in a 96-well plate with the virus dilutions.
-
Incubate for 3-5 days and observe for CPE.
-
The TCID50/mL is calculated using the Reed-Muench method.[7][13]
Mouse Model of HCoV-OC43 Infection
Objective: To establish an HCoV-OC43 infection in a mouse model that results in measurable disease readouts.
Materials:
-
High-titer HCoV-OC43 stock
-
Sterile PBS
-
Insulin syringes or micropipettes for inoculation
Protocol:
-
House pregnant or lactating female mice under specific pathogen-free conditions.
-
For intracerebral infection, anesthetize the suckling mice (e.g., by hypothermia). Intracerebrally inject 25 µL of the viral suspension (e.g., 100 TCID50).[7]
-
For intranasal infection, administer a small volume (e.g., 10 µL) of the viral suspension into the nares of the mice.[11][14]
-
Include a control group of mice that receive an equivalent volume of sterile PBS.
-
Monitor the mice daily for clinical signs of disease, including weight loss, reduced mobility, and mortality.
Administration of Antiviral Compound (e.g., this compound)
Objective: To evaluate the prophylactic or therapeutic efficacy of a test compound.
Protocol:
-
Prophylactic Regimen: Administer the test compound (e.g., via intraperitoneal injection, oral gavage, or intranasal delivery) at a predetermined dose prior to viral challenge (e.g., 30 minutes before infection).[11]
-
Therapeutic Regimen: Begin administration of the test compound at a specified time point after viral infection (e.g., 24 hours post-infection) and continue for a defined period (e.g., once daily for 3-5 days).[11]
-
A vehicle control group should be included, receiving the same formulation as the test compound but without the active ingredient.
Endpoint Analysis
Objective: To quantify the effect of the antiviral treatment on viral replication, inflammation, and pathology.
Protocols:
-
Tissue Collection: At predetermined time points post-infection (e.g., 3, 4, or 5 days), euthanize the mice.[7] Aseptically collect tissues of interest, such as the brain and lungs.
-
Viral Load Quantification (qRT-PCR):
-
Homogenize a portion of the collected tissue in sterile PBS.
-
Extract viral RNA from the tissue homogenate using a commercial kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) targeting a conserved viral gene (e.g., the N gene) to determine the number of viral copies per gram of tissue.[7]
-
-
Histopathology and Immunohistochemistry:
-
Fix tissue samples in 4% formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) to assess pathological changes (e.g., inflammation, neuronal loss).
-
Perform immunohistochemistry using an antibody against a viral protein (e.g., N protein) to visualize the distribution of the virus in the tissue.[7]
-
-
Cytokine and Chemokine Profiling:
Visualizations
Caption: Workflow for antiviral compound testing in a mouse model of HCoV-OC43 infection.
Caption: HCoV-OC43-induced inflammatory signaling in the central nervous system.
References
- 1. Frontiers | A Mouse-Adapted Model of HCoV-OC43 and Its Usage to the Evaluation of Antiviral Drugs [frontiersin.org]
- 2. Human Coronavirus-229E, -OC43, -NL63, and -HKU1 (Coronaviridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human coronavirus OC43 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Human Coronavirus OC43 as a Low-Risk Model to Study COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing HCoV-OC43 to better understand the neurological impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse-Adapted Model of HCoV-OC43 and Its Usage to the Evaluation of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Chloroquine against Human Coronavirus OC43 Infection in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Non-invasive bioluminescence imaging of HCoV-OC43 infection and therapy in the central nervous system of live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Handling HCoV-OC43 and Inhibitors at Biosafety Level 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety procedures for working with Human Coronavirus OC43 (HCoV-OC43) and screening potential inhibitors at Biosafety Level 2 (BSL-2). HCoV-OC43, a member of the Betacoronavirus genus, is a common cause of mild to moderate upper-respiratory tract illnesses and serves as a valuable surrogate for studying more pathogenic coronaviruses, such as SARS-CoV-2, due to its similar biological properties and the advantage of being handled under less stringent BSL-2 containment.[1][2][3][4]
Biosafety Level 2 (BSL-2) Procedures for HCoV-OC43
All work involving live HCoV-OC43 must be conducted in a BSL-2 laboratory, adhering to the practices and procedures outlined by institutional biosafety committees and relevant guidelines.[5][6]
Core BSL-2 Requirements
-
Laboratory Access: Access to the laboratory is restricted to trained personnel when work with HCoV-OC43 is in progress.[5][7]
-
Personal Protective Equipment (PPE): Mandatory PPE includes disposable gloves, a solid-front or wrap-around gown, and eye protection (safety glasses or goggles). A face shield may be required for procedures with a high potential for splashes.[7][8]
-
Biological Safety Cabinet (BSC): All procedures that can generate infectious aerosols or splashes, such as pipetting, vortexing, and opening containers of infectious material, must be performed within a certified Class II BSC.[5][7][9]
-
Decontamination: All work surfaces must be decontaminated before and after each use, and at the end of the workday, using an appropriate disinfectant with proven activity against enveloped viruses. A common and effective disinfectant is a 1:10 dilution of household bleach (final concentration of 0.5% sodium hypochlorite) with a contact time of at least 10 minutes.[5] All liquid waste must be decontaminated with bleach before disposal.[5]
-
Waste Disposal: All contaminated solid waste, including cell culture flasks, plates, and pipette tips, must be disposed of in a biohazard bag and autoclaved before final disposal. Sharps must be placed in a designated puncture-resistant sharps container.[5]
-
Centrifugation: When centrifuging infectious materials, sealed centrifuge rotors or safety cups must be used. These should be opened only inside a BSC.[5][8]
Emergency Procedures
In the event of a spill of infectious material, the area should be immediately isolated and covered with absorbent material soaked in disinfectant for at least 20 minutes before cleanup.[5] All personnel must be trained in spill response procedures. Any potential exposure, such as a needlestick or splash to mucous membranes, must be reported immediately to the institutional biosafety officer.[5]
Propagation and Titration of HCoV-OC43
Cell Lines for HCoV-OC43 Propagation
Several human and animal cell lines are susceptible to HCoV-OC43 infection. The choice of cell line can impact virus yield and the clarity of the cytopathic effect (CPE). Commonly used cell lines include:
-
HCT-8 (human ileocecal adenocarcinoma)[11]
-
RD (human rhabdomyosarcoma)[12]
-
LLC-MK2 (rhesus monkey kidney)[12]
-
HRT-18 (human colorectal adenocarcinoma)[10]
Protocol for HCoV-OC43 Propagation
-
Seed a suitable cell line (e.g., MRC-5 or HRT-18) in T-75 or T-150 cell culture flasks.[10]
-
Grow the cells to 80-90% confluency at 37°C with 5% CO₂.
-
Prepare the virus inoculum by diluting the HCoV-OC43 stock in serum-free culture medium to achieve a desired multiplicity of infection (MOI), typically between 0.01 and 0.1.
-
Wash the cell monolayer with phosphate-buffered saline (PBS) and then add the virus inoculum.
-
Incubate the flasks for 1-2 hours at 33°C or 37°C to allow for virus adsorption, gently rocking every 15-20 minutes.[1]
-
Remove the inoculum and add fresh culture medium supplemented with 2% fetal bovine serum (FBS).
-
Incubate the infected cultures at 33°C or 37°C with 5% CO₂. HCoV-OC43 can be propagated at both temperatures, though 33°C may lead to more pronounced CPE in some cell lines.[10][12]
-
Monitor the cultures daily for the appearance of CPE, which may include cell rounding, detachment, and syncytia formation.
-
When significant CPE (approximately 70-80%) is observed (typically 2-4 days post-infection), harvest the virus. This can be done by subjecting the culture flask to three freeze-thaw cycles.[13]
-
Centrifuge the harvested culture at low speed (e.g., 2,000 x g for 20 minutes) to pellet cell debris.[13]
-
Aliquot the supernatant containing the virus stock and store at -80°C.
Virus Titration by TCID₅₀ Assay
The 50% Tissue Culture Infectious Dose (TCID₅₀) assay is a common method to quantify the infectious virus titer.
-
Seed susceptible cells (e.g., BHK-21 or VeroE6/TMPRSS2) in a 96-well plate.[13][14]
-
Incubate the plate until the cells form a confluent monolayer.
-
Prepare ten-fold serial dilutions of the virus stock in culture medium.
-
Remove the growth medium from the 96-well plate and add 100 µL of each virus dilution to 8 replicate wells. Include a column of uninfected cells as a negative control.
-
Observe the wells for the presence of CPE using an inverted microscope.
-
The viral titer is calculated using the Reed-Münch method and expressed as TCID₅₀/mL.[13]
Screening of HCoV-OC43 Inhibitors
A typical workflow for screening antiviral compounds involves evaluating their cytotoxicity and antiviral efficacy in parallel.
Cytotoxicity Assay (CC₅₀ Determination)
It is crucial to determine the concentration at which a compound is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter.
-
Seed host cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay, such as the resazurin-based assay or the MTS assay.[1][15]
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (EC₅₀ Determination)
The 50% effective concentration (EC₅₀) is the concentration of a compound that inhibits viral activity by 50%.
-
Seed host cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).
-
Infect the cells with HCoV-OC43 at a known MOI.
-
Incubate the plate for 48-72 hours.
-
Assess the level of viral inhibition using one of the following methods:
-
CPE Inhibition Assay: Visually score the reduction in virus-induced CPE. Cell viability can be quantified using assays like the neutral red or MTS assay.[15]
-
Virus Yield Reduction Assay: Harvest the supernatant and titrate the amount of infectious virus produced using a TCID₅₀ or plaque assay.
-
Immunodetection: Fix the cells and use an antibody specific for a viral protein (e.g., the nucleocapsid protein) to detect infected cells via immunofluorescence or an in-cell ELISA.[1]
-
Reporter Virus Assay: Use a recombinant HCoV-OC43 expressing a reporter gene (e.g., luciferase) and measure the reduction in reporter signal.[13]
-
-
Calculate the EC₅₀ value from the dose-response curve. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Quantitative Data for Known HCoV-OC43 Inhibitors
The following table summarizes the antiviral activity and cytotoxicity of several compounds against HCoV-OC43.
| Compound | Class/Target | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Chloroquine | Endosomal acidification inhibitor | MRC-5 | 6.22 | 14.8 | 2.38 | [1] |
| Ribavirin | Nucleoside analog | MRC-5 | > 200 | > 800 | - | [1] |
| Mycophenolate Mofetil | IMPDH inhibitor | MRC-5 | - | > 200 | - | [1] |
| Erythromycin Estolate | Viral inactivator | - | 1.40 ± 0.08 | > 50 | > 35.7 | [16] |
| Remdesivir | RdRp inhibitor | A549 | ~1 | - | - | [17] |
| SBI-0498 | eIF4F complex inhibitor | Vero E6 / A549 | < 10 | > 10 | - | [17] |
| SBI-5844 | eIF4F complex inhibitor | Vero E6 / A549 | < 10 | > 10 | - | [17] |
| 4-Hydroxychalcone | EGFR/AKT/ERK1/2 pathway | RD | 0.85 | 38.6 | 45.4 | [18] |
Signaling Pathways in HCoV-OC43 Infection
Understanding the host signaling pathways modulated by HCoV-OC43 can reveal novel therapeutic targets.
-
mTORC1 Signaling Pathway: HCoV-OC43 infection activates the mTORC1 pathway, which leads to increased synthesis of S-adenosylmethionine (SAM). This enhances the m6A methylation of host RNA, a process that facilitates viral replication.[19][20] The viral non-structural protein 14 (nsp14) plays a key role in this process.[19]
-
EGFR/AKT/ERK1/2 Signaling Pathway: The compound 4-hydroxychalcone has been shown to inhibit HCoV-OC43 replication by targeting the epidermal growth factor receptor (EGFR) and modulating the downstream EGFR/AKT/ERK1/2 signaling pathway.[18]
-
Apoptosis and Caspase Activation: HCoV-OC43 infection induces apoptosis in host cells, characterized by the cleavage of caspase-3 and PARP. The use of a pan-caspase inhibitor has been shown to reduce viral replication, suggesting that the virus hijacks the apoptotic machinery to promote its propagation.[21][22]
-
STING Signaling Pathway: Activation of the Stimulator of Interferon Genes (STING) signaling pathway has been found to effectively inhibit the infection of HCoV-OC43.[23]
Visualizations
Experimental Workflow and Signaling Diagrams
Caption: BSL-2 workflow for handling HCoV-OC43.
Caption: Workflow for screening HCoV-OC43 inhibitors.
Caption: Signaling pathways modulated by HCoV-OC43.
References
- 1. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity | Publicación [silice.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. cmu.edu [cmu.edu]
- 6. research.temple.edu [research.temple.edu]
- 7. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. uth.edu [uth.edu]
- 10. Optimizing human coronavirus OC43 growth and titration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of the propagation and plaque titration conditions for human coronavirus OC43 as a surrogate for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Erythromycin Estolate Is a Potent Inhibitor Against HCoV-OC43 by Directly Inactivating the Virus Particle [frontiersin.org]
- 17. Frontiers | Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. SARS-CoV-2 and HCoV-OC43 regulate host m6A modification via activation of the mTORC1 signalling pathway to facilitate viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Apoptosis Enhances the Replication of Human Coronavirus OC43 [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Troubleshooting low efficacy of HCoV-OC43-IN-1 in experiments
Disclaimer: The compound "HCoV-OC43-IN-1" is not documented in publicly available scientific literature. This technical support guide has been generated based on general principles of antiviral research and the known biology of Human Coronavirus OC43 (HCoV-OC43). The protocols and data presented are hypothetical and intended to serve as a template for researchers working with novel antiviral compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational inhibitor targeting the viral replication process. Its precise molecular target is under investigation, but preliminary data suggests it may interfere with a key enzymatic step in the viral life cycle post-entry.
Q2: In which cell lines is this compound expected to be active?
A2: this compound has shown activity in cell lines commonly used for HCoV-OC43 propagation, including human rectal tumor (HRT-18) and human lung fibroblast (MRC-5) cells. Efficacy can vary depending on the cell line due to differences in cellular metabolism and uptake of the compound.
Q3: What is the optimal solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For experimental use, it is recommended to reconstitute the compound in 100% DMSO to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
A4: Like many antiviral compounds, this compound can exhibit cytotoxicity at high concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line used for your experiments and to use the compound at concentrations well below this value for antiviral assays.
Troubleshooting Guide for Low Efficacy
Issue 1: Little to no reduction in viral titer or cytopathic effect (CPE).
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Ensure that the final concentration of the compound in the assay is sufficient to inhibit the virus. Refer to the expected efficacy data in Table 1.
Possible Cause 2: Compound Instability.
-
Solution: Ensure proper storage and handling of this compound. Prepare fresh dilutions from a frozen stock solution for each experiment. The stability of the compound in culture media over the course of the experiment should also be considered.
Possible Cause 3: High Multiplicity of Infection (MOI).
-
Solution: A high viral load can overwhelm the inhibitory effect of the compound. Optimize the MOI for your specific cell line and assay. A lower MOI (e.g., 0.01-0.1) is often recommended for antiviral screening.
Possible Cause 4: Incorrect Timing of Compound Addition.
-
Solution: The timing of compound addition relative to viral infection is critical. For inhibitors targeting early-stage viral replication, the compound should be added prior to or at the time of infection. For late-stage inhibitors, addition post-infection may be more appropriate. A time-of-addition experiment can help determine the optimal window for inhibition.
Issue 2: High variability between experimental replicates.
Possible Cause 1: Inconsistent Cell Health and Density.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. Cell confluence at the time of infection can significantly impact viral replication and compound efficacy.
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound, virus, and reagents.
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell growth and viral infection. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Issue 3: High cytotoxicity observed at effective antiviral concentrations.
Possible Cause 1: Low Therapeutic Index.
-
Solution: If the effective concentration (EC50) is very close to the cytotoxic concentration (CC50), the compound may have a narrow therapeutic window. Consider testing analogues of the compound or combination therapies to improve the therapeutic index.
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a solvent control in all experiments.
Quantitative Data Summary
Table 1: Hypothetical Efficacy and Cytotoxicity of this compound
| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HRT-18 | CPE Reduction | 1.5 | >50 | >33.3 |
| HRT-18 | qPCR (Viral RNA) | 0.8 | >50 | >62.5 |
| MRC-5 | Plaque Reduction | 2.1 | >75 | >35.7 |
| MRC-5 | qPCR (Viral RNA) | 1.2 | >75 | >62.5 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a solvent control (e.g., 0.5% DMSO) and a cell-only control.
-
Incubate for 48-72 hours (duration should match the antiviral assay).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assay (CPE Reduction)
-
Seed HRT-18 cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in infection medium (low serum).
-
Aspirate the growth medium and add 50 µL of the compound dilutions to the cells.
-
Add 50 µL of HCoV-OC43 (at a pre-determined MOI, e.g., 0.01) to each well. Include a virus-only control and a cell-only control.
-
Incubate the plate at 33°C in a 5% CO2 incubator.[1]
-
After 3-5 days, observe the cytopathic effect (CPE) under a microscope.
-
Stain the cells with crystal violet to visualize cell viability.
-
Quantify the absorbance and calculate the EC50 value.
Protocol 3: Quantitative PCR (qPCR) Based Antiviral Assay
-
Follow steps 1-4 of the CPE Reduction Assay.
-
After the desired incubation period (e.g., 48 hours), collect the cell supernatant or lyse the cells to extract viral RNA using a suitable kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and a probe specific for a conserved region of the HCoV-OC43 genome.
-
Use a standard curve of a known quantity of viral RNA to quantify the viral load in each sample.
-
Calculate the EC50 value based on the reduction in viral RNA levels.
Visualizations
Caption: Hypothetical mechanism of this compound targeting proteolytic processing.
Caption: General workflow for this compound antiviral assay.
Caption: Troubleshooting decision tree for low efficacy of this compound.
References
Technical Support Center: Optimizing HCoV-OC43-IN-1 Treatment Duration
Welcome to the technical support center for optimizing HCoV-OC43-IN-1 treatment duration in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of this compound is under investigation. However, based on preliminary data, it is hypothesized to interfere with key host cell signaling pathways that are hijacked by HCoV-OC43 for its replication. Coronaviruses like HCoV-OC43 are known to modulate pathways such as the integrated stress response, mTORC1 signaling, and EGFR/AKT/ERK1/2 signaling to facilitate viral replication.[1][2][3] this compound may target one or more components of these pathways.
Q2: How do I determine the optimal non-toxic concentration of this compound for my cell line?
A2: It is crucial to determine the maximum non-toxic concentration of the inhibitor in your specific cell line before assessing its antiviral activity. This is typically achieved by performing a cytotoxicity assay, such as an MTT, MTS, or CellTiter-Glo assay. The 50% cytotoxic concentration (CC50) should be determined, and subsequent antiviral assays should use concentrations well below this value.
Q3: What is the recommended multiplicity of infection (MOI) for HCoV-OC43 in antiviral assays?
A3: The optimal MOI can vary depending on the cell line and the specific assay. For antiviral screening, a low MOI (e.g., 0.01 to 0.1) is often used to allow for multiple rounds of viral replication, making the effects of an inhibitor more apparent.[4][5][6] However, for mechanistic studies focusing on a single replication cycle, a higher MOI (e.g., 1 to 5) might be more appropriate. It is recommended to empirically determine the optimal MOI for your experimental system by performing a viral growth kinetics experiment.
Q4: At what time point post-infection should I add this compound to the cell culture?
A4: The timing of inhibitor addition is critical for understanding its mechanism of action. A time-of-addition assay is the standard method to determine at which stage of the viral life cycle the inhibitor is active.[7] By adding the compound at different time points relative to infection (e.g., pre-infection, during adsorption, and at various hours post-infection), you can elucidate whether it targets viral entry, replication, or egress.
Q5: What are the best methods to quantify the antiviral effect of this compound?
A5: Several methods can be used to quantify the antiviral activity of this compound:
-
Plaque Reduction Assay: This is a classic method to determine the reduction in infectious virus particles.[6]
-
TCID50 Assay: The 50% tissue culture infectious dose assay measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.[8][9]
-
Quantitative RT-PCR (qRT-PCR): This method quantifies viral RNA levels in cell supernatants or lysates, providing a measure of viral replication.[6][7]
-
In-Cell ELISA or Immunofluorescence Assay: These methods detect the expression of viral proteins (e.g., nucleocapsid protein) within the infected cells.[10]
Troubleshooting Guides
Issue 1: High Variability in Antiviral Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Viral Titer | Re-titer your viral stock before each experiment. Ensure proper storage of viral aliquots at -80°C to prevent degradation. |
| Cell Culture Inconsistency | Use cells at a consistent passage number and confluency. Monitor cell health and morphology regularly. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of virus, inhibitor, and reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical samples, or fill them with sterile media to maintain humidity. |
Issue 2: No Apparent Antiviral Effect of this compound
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider range of concentrations. Ensure the inhibitor is fully dissolved in the vehicle solvent. |
| Incorrect Timing of Addition | Conduct a time-of-addition experiment to determine the optimal window for inhibitor activity. The compound may only be effective at a specific stage of the viral life cycle. |
| Inhibitor Instability | Check the stability of this compound in your cell culture medium at 33°C or 37°C over the duration of the experiment. |
| Resistant Viral Strain | If possible, sequence the viral genome to check for mutations that might confer resistance. |
Issue 3: Significant Cytotoxicity Observed at Effective Antiviral Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of the Inhibitor | The inhibitor may have off-target effects that lead to cell death. Consider structure-activity relationship (SAR) studies to identify more specific analogs. |
| Synergistic Toxicity with Viral Infection | The combination of viral infection and inhibitor treatment may be more toxic than either alone. Lower both the MOI and the inhibitor concentration. |
| Extended Treatment Duration | Optimize the treatment duration. A shorter exposure to the inhibitor may be sufficient to suppress viral replication without causing significant cytotoxicity. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the desired cell line (e.g., MRC-5, Huh-7) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.[11]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at the optimal temperature for your cell line (typically 37°C) or HCoV-OC43 propagation (33°C).[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: Time-of-Addition Assay
-
Cell Seeding: Seed host cells in a multi-well plate and incubate to reach appropriate confluency.
-
Infection: Infect the cells with HCoV-OC43 at a predetermined MOI.
-
Inhibitor Addition at Different Time Points: Add this compound at a fixed, non-toxic concentration at various time points:
-
Pre-infection: 2 hours before infection.
-
During Adsorption: Co-incubate with the virus for 1-2 hours.
-
Post-infection: At 0, 2, 4, 6, 8, and 12 hours post-infection.
-
-
Sample Collection: At a fixed time point after infection (e.g., 24 or 48 hours), collect the cell culture supernatant or cell lysate.
-
Quantification of Viral Replication: Measure the viral yield (e.g., by TCID50 or qRT-PCR) for each time point of inhibitor addition.
-
Data Analysis: Plot the viral yield against the time of inhibitor addition to determine the stage of the viral life cycle that is inhibited.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in MRC-5 Cells
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 90.1 |
| 25 | 75.8 |
| 50 | 52.3 |
| 100 | 15.6 |
Table 2: Example Antiviral Activity of this compound
| This compound (µM) | Viral Titer (TCID50/mL) | % Inhibition |
| 0 (Vehicle) | 1 x 10^6 | 0 |
| 1 | 8 x 10^5 | 20 |
| 5 | 4 x 10^5 | 60 |
| 10 | 1 x 10^5 | 90 |
| 25 | < 1 x 10^3 | >99.9 |
Visualizations
Caption: Hypothesized HCoV-OC43 signaling and potential inhibitor targets.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. mdpi.com [mdpi.com]
- 2. SARS-CoV-2 and HCoV-OC43 regulate host m6A modification via activation of the mTORC1 signalling pathway to facilitate viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway | MDPI [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Apoptosis Enhances the Replication of Human Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Chloroquine against Human Coronavirus OC43 Infection in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betacoronaviruses SARS-CoV-2 and HCoV-OC43 infections in IGROV-1 cell line require aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cytopathic Effect-Based Tissue Culture Method for HCoV-OC43 Titration Using TMPRSS2-Expressing VeroE6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing human coronavirus OC43 growth and titration - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to HCoV-OC43-IN-1 in long-term studies
Welcome to the technical support center for researchers utilizing HCoV-OC43-IN-1 in long-term studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential resistance development and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound IV-16, is an inhibitor of Human Coronavirus OC43 (HCoV-OC43). It demonstrates antiviral efficacy with a reported half-maximal effective concentration (EC50) of 90 nM. Its mechanism of action is the inhibition of the viral nucleocapsid (N) protein, affecting both its mRNA levels and subsequent protein expression. The N protein is crucial for packaging the viral RNA genome and is involved in various stages of the viral life cycle, including replication and assembly.
Q2: My this compound treatment is losing effectiveness over time. Does this indicate resistance?
A gradual loss of efficacy in a long-term culture system can be an indication of antiviral resistance. However, it is essential to systematically rule out other potential causes. These can include:
-
Compound Degradation: Ensure the inhibitor stock is stored correctly (-80°C for long-term, -20°C for short-term, protected from light) and has not expired.
-
Inconsistent Dosing: Verify the accuracy of dilutions and the final concentration in your culture.
-
Cell Culture Variability: Changes in cell health, passage number, or density can affect viral replication rates and apparent inhibitor efficacy.
-
Viral Titer Fluctuation: The initial multiplicity of infection (MOI) can influence the outcome of antiviral assays.
If these factors are controlled for and a reproducible increase in the EC50 value is observed, it is highly suggestive of the emergence of a resistant viral population.
Q3: What are the likely mechanisms of resistance to a nucleocapsid-targeting inhibitor like this compound?
While specific resistance mutations to this compound have not been documented in the public literature, general principles of antiviral resistance suggest the following possibilities:
-
Target Modification: The most common mechanism is the emergence of mutations in the gene encoding the target protein—in this case, the nucleocapsid (N) protein. These mutations may alter the inhibitor's binding site, reducing its affinity without completely abolishing the essential functions of the N protein.[1][2]
-
Changes in Protein-Protein Interactions: The N protein interacts with viral genomic RNA and other viral proteins (like the spike and membrane proteins) and host cell proteins.[3][4] Mutations that alter these interaction interfaces could potentially compensate for the inhibitor's effect.
-
Upregulation of Viral RNA/Protein: A resistant virus might evolve to produce higher levels of N protein, thereby requiring a higher concentration of the inhibitor to achieve the same level of suppression.
Q4: How can I confirm and characterize a resistant HCoV-OC43 strain?
Confirmation and characterization involve a series of virological and molecular biology experiments:
-
Isolate and Propagate the Suspected Resistant Virus: Plaque-purify the virus from the culture where reduced efficacy was observed to ensure a clonal population.
-
Phenotypic Assay: Perform a dose-response assay (e.g., plaque reduction or yield reduction assay) to compare the EC50 of this compound against the suspected resistant strain and the original wild-type (WT) strain. A significant shift in the EC50 value confirms phenotypic resistance.
-
Genotypic Analysis: Sequence the nucleocapsid (N) gene from both the WT and resistant strains. Compare the sequences to identify specific mutations in the resistant virus.
-
Reverse Genetics: To confirm that an identified mutation is responsible for resistance, introduce the mutation into a WT infectious clone of HCoV-OC43 and assess the resulting virus's susceptibility to the inhibitor.
Troubleshooting Guides
Guide 1: Investigating a Suspected Loss of Inhibitor Efficacy
Problem: A previously effective concentration of this compound no longer inhibits viral replication in my long-term culture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity | Prepare fresh dilutions of this compound from a new or validated stock. Run a parallel experiment with a fresh vial of cells and wild-type virus. | If the fresh compound is effective, the original working stock may have degraded. |
| Cell Line Issues | Check the passage number of your cells. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure cell health. Start a new culture from a low-passage frozen stock. | If the issue resolves with new cells, the previous culture may have lost susceptibility or health. |
| Assay Variability | Standardize your infection protocol, particularly the MOI. Include both positive (no inhibitor) and negative (no virus) controls in every experiment. | Consistent controls will help differentiate true resistance from experimental noise. |
| Viral Resistance | If the above steps do not resolve the issue, proceed with isolating the virus and performing a comparative EC50 determination as outlined in the "Confirming Resistance" workflow below. | A rightward shift in the dose-response curve and a significantly higher EC50 value will confirm phenotypic resistance. |
Guide 2: Inconsistent EC50 Values in Antiviral Assays
Problem: My calculated EC50 values for this compound vary significantly between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Viral Titer | Re-titer your viral stock using a reliable method like a plaque assay or TCID50 assay. Use this accurate titer to calculate a consistent MOI for all experiments. | A consistent MOI will lead to more reproducible infection kinetics and EC50 values. |
| Suboptimal Cell Density | Ensure that cell monolayers are consistently seeded and reach the same confluency (e.g., 90-95%) at the time of infection. | Uniform cell monolayers minimize variability in viral spread and cytopathic effect. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use low-retention tips for viscous solutions. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step. | Improved accuracy in inhibitor concentration will reduce variability in the dose-response curve. |
| Subjective Readout | If using a method that relies on visual assessment of cytopathic effect (CPE), have a second researcher score the plates independently or switch to a quantitative method like a crystal violet stain or a luciferase reporter virus. | A quantitative, objective readout will significantly improve reproducibility. |
Data Presentation
Table 1: Example EC50 Determination for Wild-Type vs. Suspected Resistant HCoV-OC43
This table illustrates how to present data confirming phenotypic resistance. A significant increase in the EC50 value for the passaged virus suggests the development of resistance.
| Viral Strain | Inhibitor | EC50 (nM) | 95% Confidence Interval | Fold Change in Resistance |
| HCoV-OC43 (Wild-Type) | This compound | 95 | 85 - 106 | 1.0 (Reference) |
| HCoV-OC43 (Passage 20 in 1µM Inhibitor) | This compound | 1,250 | 1,100 - 1,420 | 13.2 |
Table 2: Genotypic Analysis of Wild-Type vs. Resistant HCoV-OC43 Nucleocapsid Gene
This table shows a hypothetical mutation found in the nucleocapsid gene of the resistant strain.
| Viral Strain | Gene | Nucleotide Change | Amino Acid Change | Potential Impact |
| HCoV-OC43 (Wild-Type) | Nucleocapsid (N) | GCA | Alanine (A) at position 152 | - |
| HCoV-OC43 (Resistant) | Nucleocapsid (N) | ACA | Threonine (T) at position 152 | May alter inhibitor binding site within the RNA-binding domain. |
Experimental Protocols
Protocol 1: HCoV-OC43 Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50), which corresponds to the EC50.
Materials:
-
Host cells (e.g., MRC-5 or Vero E6)
-
12-well plates
-
HCoV-OC43 viral stock of known titer (PFU/mL)
-
This compound
-
Infection medium (e.g., DMEM with 2% FBS)
-
Agarose overlay (e.g., 2X MEM mixed 1:1 with 1.6% low-melting-point agarose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer on the day of infection.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in infection medium.
-
Infection: Aspirate cell culture medium. Wash monolayers with PBS. Infect cells with ~100 plaque-forming units (PFU) of HCoV-OC43 per well.
-
Incubation: Incubate for 1-2 hours at 33°C to allow for viral adsorption.
-
Inhibitor Addition: Remove the virus inoculum. Add the prepared dilutions of this compound to the corresponding wells. Include a "virus control" well with no inhibitor.
-
Agarose Overlay: After a 1-hour incubation with the inhibitor, remove the medium and add 1 mL of warm agarose overlay to each well.
-
Solidification and Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 33°C for 3-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde for at least 4 hours. Remove the agarose plugs and stain the monolayer with crystal violet solution.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control. Plot the percentage reduction against the inhibitor concentration and determine the EC50 using non-linear regression analysis.
Visualizations
Diagram 1: Investigating Suspected Antiviral Resistance
Caption: Workflow for troubleshooting and confirming suspected resistance.
Diagram 2: Potential Impact of N Protein Inhibition
Caption: Inhibition of N protein disrupts viral ribonucleoprotein formation.
Diagram 3: Logic of Resistance Development
Caption: The logical progression from drug pressure to a resistant phenotype.
References
- 1. Molecular mechanisms of drug resistance and compensation in SARS-CoV-2 main protease: the interplay between E166 and L50 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Frontiers | Targeting the Interaction Between Spike Protein and Nucleocapsid Protein for Suppression and Detection of Human Coronavirus OC43 [frontiersin.org]
- 4. The Coronavirus Nucleocapsid Is a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HCoV-OC43-IN-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing viral load in HCoV-OC43-IN-1 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Multiplicity of Infection (MOI) for HCoV-OC43 in an inhibition assay?
A1: The optimal MOI for HCoV-OC43 can vary depending on the cell line and the specific assay endpoint. For cytopathic effect (CPE) based assays, MOIs ranging from 0.01 to 1 have been successfully used.[1][2][3] For assays measuring viral RNA or protein levels, a higher MOI of up to 10 may be employed for shorter-term experiments.[4] It is crucial to perform a virus titration experiment to determine the optimal MOI for your specific cell line and assay conditions to achieve a robust and reproducible signal window.
Q2: Which cell line is most suitable for propagating HCoV-OC43 and performing inhibition assays?
A2: Several cell lines can be used for HCoV-OC43, each with its advantages and disadvantages.
-
MRC-5: Human lung fibroblast cells that are physiologically relevant and can produce high viral titers.[1][5] However, CPE can be slow to develop.[6]
-
RD (Rhabdomyosarcoma): These cells are also known to support HCoV-OC43 replication and show clear CPE.[7][8]
-
HCT-8: Human colon cancer cells are another viable option for propagating HCoV-OC43.[9][10]
-
VeroE6/TMPRSS2: Expression of TMPRSS2 in VeroE6 cells significantly enhances the cytopathic effect of HCoV-OC43, making it easier to quantify viral activity in CPE-based assays.[11]
-
HRT-18: These cells are a good alternative for producing high viral titers.[5]
The choice of cell line will depend on the specific requirements of your assay, such as the desired endpoint (CPE, plaque formation, or reporter gene expression) and the need for a physiologically relevant model.
Q3: What are the optimal temperature and incubation time for HCoV-OC43 infection?
A3: HCoV-OC43 replicates more efficiently at 33°C, which mimics the temperature of the human upper respiratory tract.[5][12] Incubation at this temperature generally results in higher viral yields compared to 37°C.[5] The optimal incubation time depends on the assay. For CPE-based assays, it can range from 4 to 8 days.[7][13] For plaque assays, an incubation period of 4-5 days is common.[7] It is recommended to perform a time-course experiment to determine the peak of viral replication or CPE for your specific experimental setup.
Q4: My HCoV-OC43 infection does not produce a clear cytopathic effect (CPE). What can I do?
A4: HCoV-OC43 is known for causing weak or difficult-to-observe CPE in some cell lines.[8][11] If you are facing this issue, consider the following:
-
Switch to a more permissive cell line: Try using cell lines known to show clearer CPE with HCoV-OC43, such as RD or VeroE6 cells expressing TMPRSS2.[7][8][11]
-
Optimize your MOI: A very low MOI may not produce significant CPE within a typical timeframe. Conversely, a very high MOI might cause rapid cell death that is difficult to distinguish from CPE.
-
Use an alternative detection method: If CPE remains difficult to quantify, consider antibody-based methods like an immunoperoxidase assay (IPA) to determine the TCID50 (50% Tissue Culture Infectious Dose) or a plaque assay with immunostaining.[5] Reporter viruses expressing luciferase or other markers can also provide a quantitative readout of viral replication.[2][14]
Q5: What is the reported EC50 for this compound?
A5: this compound has been reported to have an antiviral efficacy (EC50) of 90 nM.[15] This value can serve as a reference when evaluating the potency of your own compound batches.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Viral Titer | Suboptimal cell confluency at the time of infection. | Ensure cells are approximately 80-90% confluent before infection.[1][9] |
| Incorrect incubation temperature. | Incubate HCoV-OC43 at 33°C for optimal replication.[5][12] | |
| Inefficient virus adsorption. | Gently rock the culture vessel every 15 minutes during the 1-2 hour adsorption period to ensure even virus distribution.[1][10] | |
| Serum concentration in media. | While some studies suggest serum concentration does not significantly impact HCoV-OC43 growth, it is a parameter that can be optimized.[5] Consider using a lower serum concentration (e.g., 2%) during infection.[1][5] | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are seeded in each well. |
| Pipetting errors during virus or compound dilution. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No Inhibition Observed with this compound | Inactive compound. | Verify the integrity and concentration of your this compound stock. |
| Assay conditions are not sensitive enough. | Optimize the MOI to ensure the viral load is within the dynamic range of inhibition. | |
| Incorrect timing of compound addition. | For most antiviral assays, the compound is added shortly before or at the time of infection. |
Data Presentation
Table 1: Recommended Cell Lines and Conditions for HCoV-OC43 Assays
| Cell Line | Recommended Use | Optimal Temperature | Key Characteristics | Citations |
| MRC-5 | Virus Propagation, CPE Assays | 33°C | Physiologically relevant, high viral titers. | [1][5] |
| RD | CPE Assays, Plaque Assays | 33°C | Clear cytopathic effect. | [7][8] |
| HCT-8 | Virus Propagation, CPE Assays | 33°C | Supports robust virus replication. | [9][10] |
| VeroE6/TMPRSS2 | CPE-based TCID50 Assays | 33°C | Enhanced and clear cytopathic effect. | [11] |
| HRT-18 | Virus Propagation, TCID50-IPA | 33°C | Good alternative for high viral titers. | [5] |
| BHK-21 | Reporter Virus Assays | 33°C | Suitable for high-throughput screening with reporter viruses. | [2] |
Table 2: Example MOIs Used in HCoV-OC43 Inhibition and Propagation Studies
| MOI | Cell Line | Assay Type | Citation |
| 0.01 | BHK-21 | High-Throughput Screening (Reporter Assay) | [2] |
| 0.01 | MRC-5, BHK-21 | CPE-based Assay Optimization | [1] |
| 0.1 | A549 | Western Blot, Immunofluorescence | [10] |
| 0.1 | HRT-18, MRC-5, Vero E6 | Multi-step Growth Curve | [16] |
| 0.5 | IGROV-1 | TCID50 Assay | [4] |
| 0.7 | MRC-5, Huh7.5, Vero, HCT-8 | CPE Monitoring, Viral Titer Quantification | [5] |
| 1 | MRC-5, HCT-8 | CPE Inhibition Assay | [3] |
| 10 | IGROV-1 | Growth Kinetics (RT-qPCR) | [4] |
Experimental Protocols
Protocol 1: HCoV-OC43 Propagation
-
Cell Seeding: Seed a suitable cell line (e.g., MRC-5 or HCT-8) in a T-175 flask to be 80-90% confluent at the time of infection.[1][9][12]
-
Infection:
-
Incubation:
-
Add infection medium (e.g., MEM with 2% FBS).[1]
-
Incubate at 33°C and 5% CO2.
-
-
Harvesting:
-
Monitor the cells daily for the development of CPE.
-
When significant CPE is observed (typically 5-7 days post-infection), harvest the supernatant.[1]
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed a permissive cell line (e.g., RD or VeroE6/TMPRSS2) in a 96-well plate to achieve 80-90% confluency on the day of the assay.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in infection medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with HCoV-OC43 at a pre-determined optimal MOI.
-
-
Incubation: Incubate the plate at 33°C and 5% CO2 for 4-6 days, or until significant CPE is observed in the virus control wells.[3]
-
CPE Quantification:
-
Data Analysis: Calculate the EC50 value of this compound by fitting the dose-response curve using appropriate software.
Visualizations
Caption: Workflow for a CPE-based HCoV-OC43 inhibition assay.
Caption: Troubleshooting logic for low HCoV-OC43 viral titers.
References
- 1. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betacoronaviruses SARS-CoV-2 and HCoV-OC43 infections in IGROV-1 cell line require aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing human coronavirus OC43 growth and titration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 10. Frontiers | Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex [frontiersin.org]
- 11. A Cytopathic Effect-Based Tissue Culture Method for HCoV-OC43 Titration Using TMPRSS2-Expressing VeroE6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Measure Antibody Neutralization of Live Human Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
Validation & Comparative
Comparative Efficacy Analysis of HCoV-OC43 Inhibitors: A Head-to-Head Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of a placeholder compound, HCoV-OC43-IN-1, against the well-established antiviral agent, remdesivir, for the inhibition of Human Coronavirus OC43 (HCoV-OC43). Due to the absence of publicly available data for a compound designated "this compound," this document serves as a template, presenting comprehensive data for remdesivir as a benchmark. Researchers can utilize this framework to contextualize their findings for novel inhibitors.
Quantitative Efficacy and Cytotoxicity
The antiviral activity of remdesivir against HCoV-OC43 has been evaluated in multiple in vitro studies. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HCoV-OC43 | Data not available | Data not available | Data not available | Data not available | |
| Remdesivir | HCoV-OC43 | HCT-8 | 0.2 µM[1] | ≥215 µM[1] | >1075 | [1] |
| HCoV-OC43 | NHBE | 0.1 µM[1] | ≥215 µM[1] | >2150 | [1] | |
| HCoV-OC43 | Huh7 | 0.15 µM[2] | >10 µM[2] | >66 | [2] | |
| HCoV-OC43 | HCT-8 | 96 ± 34 nM (0.096 µM)[3] | Data not available | Data not available | [3] | |
| HCoV-OC43 | MRC-5 | 85 ± 23 nM (0.085 µM)[3] | Data not available | Data not available | [3] |
Mechanism of Action
This compound
The mechanism of action for this compound is currently not publicly available.
Remdesivir
Remdesivir is a broad-spectrum antiviral agent that functions as a prodrug of an adenosine nucleotide analog.[4] Its primary mechanism of action against coronaviruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[5][6]
Upon cellular uptake, remdesivir is metabolized into its active triphosphate form, which then competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[5] The incorporation of the remdesivir analog into the growing RNA strand leads to delayed chain termination, thereby halting viral replication.[5][7]
Caption: Mechanism of action of remdesivir in inhibiting viral replication.
Experimental Protocols
Antiviral Activity Assay (General Protocol for HCoV-OC43)
The following is a generalized protocol for determining the in vitro antiviral efficacy of a compound against HCoV-OC43, based on commonly cited methodologies.
1. Cell Culture and Virus Propagation:
-
Human cell lines susceptible to HCoV-OC43 infection, such as human colorectal carcinoma cells (HCT-8), normal human bronchial epithelial (NHBE) cells, or human hepatoma cells (Huh7), are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[1][4][8]
-
HCoV-OC43 is propagated in a suitable cell line (e.g., HCT-8) to generate a virus stock with a known titer, typically determined by a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.[9][10]
2. Antiviral Assay:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with serial dilutions of the test compound (e.g., this compound or remdesivir) for a specified period (e.g., 2 hours).[1]
-
Following pre-treatment, the cells are infected with HCoV-OC43 at a specific multiplicity of infection (MOI), for instance, 0.01 or 1.[1]
-
The virus is allowed to adsorb for a period (e.g., 1 hour) at 33°C.[1]
-
The inoculum is then removed, and fresh media containing the respective concentrations of the test compound is added.
-
The plates are incubated for a duration that allows for viral replication and the development of cytopathic effects (CPE), typically 3 to 6 days.[11]
3. Quantification of Antiviral Activity:
-
Plaque Reduction Assay: The number of viral plaques in treated versus untreated wells is counted to determine the concentration of the compound that inhibits plaque formation by 50% (EC50).
-
Immunofluorescence Assay (IFA): Infected cells are stained with an antibody specific for a viral protein (e.g., nucleocapsid protein), and the percentage of infected cells is quantified.[3]
-
Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified to determine the reduction in viral replication.
-
Cytopathic Effect (CPE) Inhibition Assay: The extent of virus-induced cell death is visually scored or quantified using a cell viability assay (e.g., MTT or resazurin-based assays).[11]
4. Cytotoxicity Assay:
-
A parallel assay is conducted on uninfected cells with the same concentrations of the test compound to determine its effect on cell viability.
-
Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo), and the CC50 value is calculated.
References
- 1. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Remdesivir and Cyclosporine Synergistically Inhibit the Human Coronaviruses OC43 and SARS-CoV-2 [frontiersin.org]
- 4. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir and Cyclosporine Synergistically Inhibit the Human Coronaviruses OC43 and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Mouse-Adapted Model of HCoV-OC43 and Its Usage to the Evaluation of Antiviral Drugs [frontiersin.org]
- 11. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HCoV-OC43-IN-1 and Chloroquine as Antiviral Agents Against Human Coronavirus OC43
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of HCoV-OC43-IN-1 and the well-known antimalarial drug, chloroquine, against the human coronavirus HCoV-OC43. The objective is to present a clear, data-driven analysis of their respective potencies and mechanisms of action, supported by available experimental data.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of this compound and chloroquine against HCoV-OC43 has been quantified to determine their potency and therapeutic window. The following table summarizes the key antiviral parameters for both compounds.
| Compound | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| This compound | 90 nM[1][2] | Not Available | Not Available | Not Available |
| Chloroquine | 0.306 ± 0.0091 µM | 419 ± 192.5 µM | 1369 | HRT-18[3][4] |
Note: The data for this compound is provided by the commercial vendor MedChemExpress. The specific cell line and experimental conditions for the EC50 determination were not detailed in the available information.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of antiviral studies. The following section outlines the protocol used for evaluating the antiviral activity of chloroquine against HCoV-OC43. The specific experimental protocol for this compound is not publicly available in peer-reviewed literature at the time of this publication.
Chloroquine: Antiviral Activity Assay against HCoV-OC43
The antiviral activity of chloroquine against HCoV-OC43 was determined using a quantitative reverse transcription PCR (qRT-PCR)-based assay in human rectal tumor (HRT-18) cells.
Cell Culture and Virus Infection:
-
HRT-18 cells were seeded in 24-well plates and grown to confluency.
-
Cells were infected with HCoV-OC43 at a defined multiplicity of infection (MOI).
-
Simultaneously, the cells were treated with varying concentrations of chloroquine.
-
The infected and treated cells were incubated to allow for viral replication.
Quantification of Viral RNA:
-
After the incubation period, the supernatant containing viral particles was collected.
-
Viral RNA was extracted from the supernatant.
-
The amount of viral RNA was quantified using qRT-PCR, which measures the number of viral genome copies.
Determination of EC50 and CC50:
-
The EC50 value was calculated as the concentration of chloroquine that resulted in a 50% reduction in the number of HCoV-OC43 RNA copies compared to the untreated virus-infected control.
-
The CC50 value, which indicates the cytotoxicity of the compound, was determined in parallel by treating uninfected HRT-18 cells with the same concentrations of chloroquine and measuring cell viability using a standard assay (e.g., MTT assay).
Mechanism of Action
Understanding the molecular mechanisms by which these compounds inhibit viral replication is fundamental for drug development.
This compound
According to the available information, this compound acts by inhibiting the expression of the viral nucleocapsid (N) protein at the mRNA level.[1][2] The N protein is a crucial structural protein for coronaviruses, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein complex, a key step in virion assembly. By reducing the levels of N protein mRNA, this compound effectively disrupts the viral replication cycle.
References
Synergistic Antiviral Effects Against HCoV-OC43: A Comparative Guide for Future Research with HCoV-OC43-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of documented synergistic effects of various antiviral agents against the human coronavirus HCoV-OC43. While direct experimental data on the synergistic combinations involving HCoV-OC43-IN-1 is not currently available in published literature, this document serves as a valuable resource. It summarizes successful combination strategies against HCoV-OC43, offering insights into potential therapeutic pairings that could be explored for this compound.
This compound is a known inhibitor of HCoV-OC43 with a reported 50% effective concentration (EC50) of 90 nM. Its mechanism of action involves the inhibition of viral nucleocapsid protein (NP) expression and mRNA levels. Understanding how this specific inhibitor might interact with other antiviral agents is a critical next step in preclinical development.
The following sections detail the synergistic effects observed with other anti-HCoV-OC43 compounds, presenting quantitative data, experimental protocols, and visual workflows to inform the design of future studies with this compound.
Comparative Analysis of Synergistic Antiviral Combinations against HCoV-OC43
Several studies have demonstrated that combination therapy can be a highly effective strategy for inhibiting HCoV-OC43 replication. The data below summarizes the key findings from these studies, highlighting the synergistic interactions between different classes of antiviral agents.
Quantitative Data Summary
The tables below present the synergistic effects of various drug combinations against HCoV-OC43, including Combination Index (CI) and Dose-Reduction Index (DRI) values where reported. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI indicates the fold-change in the dose of a single drug that is needed to achieve a given effect level when used in combination, compared to its dose when used alone.
Table 1: Synergistic Combination of Remdesivir and Cyclosporine against HCoV-OC43 [1]
| Cell Line | Drug Combination | Parameter | Value | Interpretation |
| HCT-8 | Remdesivir + Cyclosporine | EC50 (Remdesivir) | 96 ± 34 nM | Individual drug efficacy |
| EC50 (Cyclosporine) | 2,920 ± 364 nM | Individual drug efficacy | ||
| Synergy | Observed | Synergistic inhibition | ||
| MRC-5 | Remdesivir + Cyclosporine | EC50 (Remdesivir) | 85 ± 23 nM | Individual drug efficacy |
| EC50 (Cyclosporine) | 4,419 ± 490 nM | Individual drug efficacy | ||
| Synergy | Observed | Synergistic inhibition |
Table 2: Synergistic Combinations of Lauryl Gallate (LG), Valproic Acid (VPA), and Remdesivir (RDV) against HCoV-OC43 [2]
| Drug Combination | Inhibition Level | Combination Index (CI) | Dose-Reduction Index (DRI) - LG | Dose-Reduction Index (DRI) - VPA | Dose-Reduction Index (DRI) - RDV | Interpretation |
| LG + VPA | 50% | < 1 | > 1 | > 1 | - | Synergy |
| 75% | < 1 | > 1 | > 1 | - | Synergy | |
| 90% | < 1 | > 1 | > 1 | - | Synergy | |
| 95% | < 1 | > 1 | > 1 | - | Synergy | |
| RDV + LG | 50% | < 1 | > 1 | - | > 1 | Synergy |
| 75% | < 1 | > 1 | - | > 1 | Synergy | |
| 90% | < 1 | > 1 | - | > 1 | Synergy | |
| 95% | < 1 | > 1 | - | > 1 | Synergy | |
| RDV + VPA | 50% | < 1 | - | > 1 | > 1 | Synergy |
| 75% | < 1 | - | > 1 | > 1 | Synergy | |
| 90% | < 1 | - | > 1 | > 1 | Synergy | |
| 95% | < 1 | - | > 1 | > 1 | Synergy | |
| LG + VPA + RDV | 50% | < 1 | > 1 | > 1 | > 1 | Synergy |
| 75% | < 1 | > 1 | > 1 | > 1 | Synergy | |
| 90% | < 1 | > 1 | > 1 | > 1 | Synergy | |
| 95% | < 1 | > 1 | > 1 | > 1 | Synergy |
Table 3: Synergistic Combination of Interferon-β (IFN-β) with Remdesivir or Chloroquine against HCoV-OC43 [3]
| Cell Line | Drug Combination | Parameter | Result | Interpretation |
| NHBE | IFN-β + Remdesivir | Synergy Score | High | Synergistic antiviral activity |
| IFN-β + Chloroquine | Synergy Score | High | Synergistic antiviral activity | |
| Remdesivir + Chloroquine | Synergy Score | N/A | Antagonistic interaction observed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on synergistic antiviral effects against HCoV-OC43. These protocols can serve as a template for designing future experiments with this compound.
Cell Lines and Virus
-
Cell Lines:
-
HCT-8 (Human colorectal carcinoma cells): A commonly used cell line for HCoV-OC43 propagation and antiviral screening.[1][3]
-
MRC-5 (Human lung fibroblast cells): A normal human cell line relevant for studying respiratory viruses.[1]
-
NHBE (Normal Human Bronchial Epithelial cells): Primary cells that provide a more physiologically relevant model for respiratory virus infections.[3]
-
Huh-7 (Human hepatoma cells): Used for initial infection in some plaque assay protocols.[2]
-
-
Virus:
-
HCoV-OC43: A beta-coronavirus that can be safely handled in a Biosafety Level 2 (BSL-2) facility, making it a suitable model for studying more pathogenic coronaviruses.[3]
-
Antiviral Synergy Assays
-
Checkerboard Assay:
-
Cells are seeded in 96-well plates.
-
A serial dilution of two drugs is prepared, one diluted horizontally and the other vertically, creating a matrix of drug combinations.
-
The cells are infected with HCoV-OC43 at a specific multiplicity of infection (MOI).
-
After an incubation period, cell viability or viral replication is assessed.
-
Cell viability can be measured using assays such as the CellTiter-Glo luminescent cell viability assay.
-
Viral replication can be quantified by methods like RT-qPCR for viral RNA or immunofluorescence assay for viral protein expression.
-
-
Plaque Reduction Assay:
-
Confluent cell monolayers in 6-well or 12-well plates are infected with a known amount of HCoV-OC43.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the antiviral compounds at various concentrations.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The reduction in the number and size of plaques in the presence of the antiviral agents is used to determine the inhibitory effect.
-
-
Immunofluorescence Assay (IFA):
-
Cells are grown on coverslips in 24-well plates and infected with HCoV-OC43 in the presence of the test compounds.
-
After incubation, the cells are fixed with a solution like 4% paraformaldehyde.
-
The cells are permeabilized (e.g., with 0.1% Triton X-100) and then incubated with a primary antibody specific for a viral protein, such as the nucleocapsid (N) protein.[1]
-
A secondary antibody conjugated to a fluorescent dye is then added.
-
Cell nuclei are often counterstained with a fluorescent DNA-binding dye like DAPI.
-
The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. The percentage of infected cells is determined by counting the number of fluorescent cells relative to the total number of cells.
-
Data Analysis for Synergy
-
Combination Index (CI): The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation. Software such as CompuSyn can be used for this analysis.[2]
-
Dose-Reduction Index (DRI): The DRI is also calculated using the CompuSyn software and represents the extent to which the dose of one drug in a combination can be reduced to achieve the same effect as the drug used alone.[2]
Visualizations
The following diagrams illustrate a general workflow for assessing antiviral synergy and the potential signaling pathways involved.
Conclusion and Future Directions
The data presented in this guide strongly suggest that combination therapy is a promising avenue for the treatment of HCoV-OC43 infections. The synergistic effects observed with combinations of direct-acting antivirals (like remdesivir) and host-targeting agents (like cyclosporine and IFN-β) highlight the potential for multi-pronged attacks on the viral life cycle.
For this compound, which targets the viral nucleocapsid protein, future research should focus on exploring its synergistic potential with agents that have different mechanisms of action. Based on the findings in this guide, promising candidates for combination studies with this compound include:
-
RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., Remdesivir): Targeting both nucleocapsid function and RNA synthesis could lead to a potent synergistic effect.
-
Host-targeting agents (e.g., Cyclosporine, IFN-β): Combining a direct-acting antiviral with a modulator of the host environment could enhance efficacy and reduce the likelihood of resistance.
-
Entry inhibitors (e.g., Chloroquine, though noting potential for antagonism with some drugs): A dual blockade of viral entry and a later stage of replication could be highly effective.
By leveraging the experimental frameworks and successful combination strategies outlined here, researchers can accelerate the preclinical evaluation of this compound and develop more effective therapeutic strategies against HCoV-OC43 and potentially other pathogenic coronaviruses.
References
- 1. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined in silico and in vitro approaches identified the antipsychotic drug lurasidone and the antiviral drug elbasvir as SARS-CoV2 and HCoV-OC43 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
Independent Verification of Antiviral Activity Against HCoV-OC43: A Comparative Guide
Initial Inquiry: This guide was initially designed to focus on the independent verification of the antiviral activity of a compound designated HCoV-OC43-IN-1. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information on a compound with this name. This suggests that "this compound" may be an internal, pre-publication, or alternative designation for a compound not yet widely reported.
Therefore, this guide has been adapted to provide a comparative analysis of various other compounds that have been investigated for their antiviral activity against Human Coronavirus OC43 (HCoV-OC43). This information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of potential therapeutic agents against this common human coronavirus, which also serves as a valuable model for more pathogenic coronaviruses like SARS-CoV-2.[1][2]
Comparative Analysis of Antiviral Agents Against HCoV-OC43
The following tables summarize the in vitro efficacy of several compounds against HCoV-OC43, detailing their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).
Table 1: Synthetic Compounds with Anti-HCoV-OC43 Activity
| Compound | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Remdesivir | HCT-8 | 0.2 µM | ≥215 µM | >1075 | [3] |
| NHBE | 0.1 µM | ≥215 µM | >2150 | [3] | |
| HCT-8 | 96 ± 34 nM | - | - | [4] | |
| MRC-5 | 85 ± 23 nM | - | - | [4] | |
| Chloroquine | HCT-8 | 23.2 µM | ≥215 µM | >9.27 | [3] |
| NHBE | 3.8 µM | ≥215 µM | >56.58 | [3] | |
| HRT-18 | 0.306 ± 0.0091 µM | 419 ± 192.5 µM | 1369 | [5] | |
| MRC-5 | 6.22 µM | 14.8 µM | 2.38 | [6] | |
| Cyclosporine | HCT-8 | 2,920 ± 364 nM | - | - | [4] |
| MRC-5 | 4,419 ± 490 nM | - | - | [4] | |
| Mycophenolate mofetil | MRC-5 | - | >200 µM | - | [6] |
| Ribavirin | MRC-5 | - | >800 µM | - | [6] |
| Emetine | - | low micromolar | - | - | [7] |
| β-d-N4-hydroxycytidine (NHC; EIDD-1931) | - | - | - | - | [7] |
| Cl-A (PAD inhibitor) | MRC-5 | - | - | >10 | [8] |
| BB-Cl (PAD inhibitor) | MRC-5 | - | - | >10 | [8] |
Table 2: Natural Products and Biologics with Anti-HCoV-OC43 Activity
| Compound | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Interferon-β (IFN-β) | NHBE | 0.07 ng/mL | >0.5 µg/mL | >7142 | [3] |
| HCT-8 | 7.7 ng/mL | >0.5 µg/mL | >65 | [3] | |
| Interferon-λ1 (IFN-λ1) | NHBE/HCT-8 | ~28.2-fold less effective than IFN-β | >1 µg/mL | - | [3] |
| Griffithsin (GRFT) | - | 52 µg/mL | - | - | [7] |
| Chitosan (HTCC) | Vero | - | - | - | [7] |
| Lycorine | - | - | - | - | [9] |
| Capsaicin | - | - | - | - | [9] |
| Rottlerin (RTL) | - | - | - | - | [9] |
| Piperine | - | - | - | - | [9] |
| Chebulinic acid (CHU) | - | - | - | - | [9] |
| Epigallocatechin gallate (EGCG) | - | - | - | - | [10] |
| Lactoferrin | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of antiviral activity. Below are generalized protocols for key experiments based on the reviewed literature.
Cell Lines and Virus Propagation
-
Cell Lines: A variety of cell lines have been successfully used for HCoV-OC43 propagation and antiviral assays, including human colorectal carcinoma cells (HCT-8), normal human bronchial epithelial (NHBE) cells, human fetal lung fibroblast cells (MRC-5), and human rectal tumor cells (HRT-18).[3][4][5][6] IGROV-1, a human ovarian carcinoma cell line, has also been identified as a robust model for HCoV-OC43 replication.[11]
-
Virus Propagation: HCoV-OC43 (e.g., ATCC® VR1558™) is typically propagated in a suitable cell line, such as HCT-8 or RD cells, in a culture medium supplemented with a low percentage of fetal bovine serum (FBS), for instance, 2%.[4][11] The virus is harvested when a significant cytopathic effect (CPE) is observed, typically within 5 days post-infection.[11] Viral titers can be determined by methods such as the 50% tissue culture infectious dose (TCID₅₀) assay.[12]
Antiviral Activity Assay (Viral Yield Reduction)
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HCT-8 or MRC-5) to achieve near-confluence on the day of infection.[4]
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Pre-treatment (Optional but common): Pre-treat the cells with the diluted compounds for a short period (e.g., 30 minutes) before infection.[4]
-
Infection: Infect the cells with HCoV-OC43 at a specific multiplicity of infection (MOI), for example, 0.05.[4]
-
Incubation: Incubate the plates at 33°C or 37°C in a 5% CO₂ incubator for a designated period (e.g., 30 hours or 4 days).[4][5]
-
Quantification: Harvest the cell supernatant or cell lysate. The amount of viral progeny can be quantified using several methods:
-
Quantitative Real-Time RT-PCR (qRT-PCR): Extract viral RNA and quantify the number of viral genome copies.[5][8]
-
Immunofluorescence Assay (IFA): Fix and permeabilize the cells, then stain for a viral protein (e.g., nucleocapsid protein) using a specific antibody. The number of infected cells can be quantified by imaging.[4]
-
TCID₅₀ Assay: Determine the infectious virus titer in the supernatant by performing serial dilutions on fresh cells.[12]
-
-
Data Analysis: Calculate the EC₅₀ value, which is the compound concentration that reduces the viral yield or number of infected cells by 50% compared to the untreated virus control.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed a 96-well plate with the same cell line used in the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound, but without adding the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Blue Cell Viability Assay (Promega), which measures metabolic activity.[3]
-
Data Analysis: Calculate the CC₅₀ value, the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
Experimental Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for screening and validating antiviral compounds against HCoV-OC43.
Caption: A generalized workflow for the in vitro screening of antiviral compounds against HCoV-OC43.
Potential Host-Virus Interaction and Intervention Points
This diagram outlines key stages of the coronavirus lifecycle that can be targeted by antiviral drugs and the host's innate immune response.
Caption: Simplified diagram of HCoV-OC43 lifecycle and points of antiviral intervention.
References
- 1. Human Coronavirus OC43 as a Low-Risk Model to Study COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Remdesivir and Cyclosporine Synergistically Inhibit the Human Coronaviruses OC43 and SARS-CoV-2 [frontiersin.org]
- 5. Antiviral Activity of Chloroquine against Human Coronavirus OC43 Infection in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a screening platform based on human coronavirus OC43 for the identification of microbial natural products with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antivirals against Multiple Human and Animal Coronaviruses Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Effective inhibition of HCoV-OC43 and SARS-CoV-2 by phytochemicals in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Betacoronaviruses SARS-CoV-2 and HCoV-OC43 infections in IGROV-1 cell line require aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human coronaviruses 229E and OC43 replicate and induce distinct antiviral responses in differentiated primary human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of HCoV-OC43-IN-1's safety profile
A detailed examination of the in vitro and in vivo safety profiles of selected antiviral compounds targeting the human coronavirus OC43.
In the ongoing search for effective antiviral therapies against human coronaviruses, the safety profile of a potential drug candidate is as critical as its efficacy. While a specific compound designated "HCoV-OC43-IN-1" is not documented in the public domain, a number of inhibitors targeting the human coronavirus OC43 (HCoV-OC43) have been identified and characterized. This guide provides a comparative analysis of the safety profiles of a selection of these inhibitors, including the phytochemicals rottlerin and lycorine, the eIF4F complex inhibitors SBI-5844 and SBI-0498, and the pan-peptidylarginine deiminase (PAD) inhibitor BB-Cl-amidine. The data presented here is intended for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity
The 50% cytotoxic concentration (CC50) is a key metric for assessing the in vitro safety of a compound, representing the concentration at which 50% of cells in a culture are killed. A higher CC50 value indicates lower cytotoxicity. The following table summarizes the available CC50 data for the selected HCoV-OC43 inhibitors in various cell lines commonly used in virology and toxicology studies.
| Compound | Target/Class | Cell Line | CC50 (µM) | Reference |
| Rottlerin | Phytochemical | Neuroblastoma (SH-SY5Y) | ~5 (IC50 for proliferation) | [1] |
| Dendritic Cells | ~0.4 (IC50 for endocytosis) | [2] | ||
| Lycorine | Phytochemical | Vero-E6 | 1.2 | [3] |
| BHK-21 | 4.37 | [4] | ||
| BJ (human fibroblast) | 1.9 | [4] | ||
| WI-38 | >100 | [4] | ||
| SBI-5844 | eIF4F Complex Inhibitor | Vero E6, A549 | Minimal toxicity reported | [4] |
| SBI-0498 | eIF4F Complex Inhibitor | Vero E6, A549 | Minimal toxicity reported | [4] |
| BB-Cl-Amidine | Pan-PAD Inhibitor | U2OS | 8.8 | [5] |
| Cl-Amidine | Pan-PAD Inhibitor | U-87 MG (glioblastoma) | >600 (24h) | [6] |
| BJ (human fibroblast) | 604.27 (24h) | [6] |
In Vivo Toxicity
Preclinical in vivo studies in animal models provide crucial information about the potential toxicity of a compound in a whole organism. Key parameters include the median lethal dose (LD50), which is the dose required to kill 50% of a test population, and the observation of any adverse effects at therapeutic doses.
| Compound | Animal Model | Route of Administration | Key Findings | Reference |
| Rottlerin | Mouse | Intraperitoneal (i.p.) | Non-toxic at 3-7 mg/kg. No weight loss or organ damage at 0.5 mg/kg daily. | [7][8] |
| Oral | Non-toxic at 20 mg/kg. | [7] | ||
| Lycorine | Mouse | Intraperitoneal (i.p.) | LD50: 112.2 mg/kg. No evident toxicity at 5-15 mg/kg/day. | [9][10] |
| Gastric lavage | LD50: 344 mg/kg. | [9] | ||
| BB-Cl-Amidine | Mouse | - | Reduces disease severity in models of inflammatory diseases without significant toxicity. | [11] |
Experimental Protocols
Accurate assessment of a compound's safety profile relies on standardized and well-documented experimental procedures. Below are detailed methodologies for common in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µl of culture medium and incubate overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO or a solution of 1% acetic acid in 50% ethanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[7][15]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer a portion of the cell culture supernatant (e.g., 100 µl) to a new 96-well plate.[7][16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of 490 nm.[16]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described in the previous protocols.
-
Dye Incubation: After treatment, remove the culture medium and add a medium containing Neutral Red (e.g., 0.33% solution diluted 1:10 in culture medium). Incubate for 2-3 hours at 37°C.[8][14]
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., DPBS).[8]
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[8]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[8]
-
Analysis: Calculate the cell viability as a percentage of the control and determine the CC50.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for an in vitro cytotoxicity assay, a fundamental experiment in assessing the safety profile of a compound.
References
- 1. Cytopathic SARS-CoV-2 screening on VERO-E6 cells in a large-scale repurposing effort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 3. vliz.be [vliz.be]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualitybiological.com [qualitybiological.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Rottlerin and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LDH Cytotoxicity Assay [bio-protocol.org]
Evaluating HCoV-OC43-IN-1's Potential to Prevent Viral-Induced Cytopathic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of HCoV-OC43-IN-1, a novel inhibitor of the human coronavirus OC43 (HCoV-OC43), and its potential to prevent the virus-induced cytopathic effect (CPE). The performance of this compound is objectively compared with other antiviral agents, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound has emerged as a potent inhibitor of HCoV-OC43 with a reported 50% effective concentration (EC50) of 90 nM. Its mechanism of action involves the inhibition of the viral nucleocapsid (N) protein expression at the mRNA level. The N protein is crucial for viral replication and assembly, making it an attractive target for antiviral therapies. This guide will delve into the comparative efficacy of this compound against other compounds targeting different viral and host factors, providing a clear perspective on its therapeutic potential.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other notable antiviral compounds against HCoV-OC43.
Table 1: Antiviral Activity of this compound and Comparator Compounds against HCoV-OC43
| Compound | Target/Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| This compound | Viral Nucleocapsid (N) Protein Expression | 0.09 | >10 | >111 | - | [1] |
| Remdesivir | Viral RNA-dependent RNA polymerase (RdRp) | 0.024 - 0.2 | >10 - ≥215 | >400 - >1075 | Huh7, HCT-8, NHBE | [2][3][4][5] |
| Chloroquine | Endosomal acidification/viral entry | 0.306 - 23.2 | 419 - ≥215 | 1369 - >9.3 | HRT-18, HCT-8, NHBE | [4][5][6][7] |
| Interferon-β | Host innate immunity | 0.0077 (ng/mL) | >0.5 (µg/mL) | >64,935 | HCT-8 | [3] |
| 4-Hydroxychalcone (4HCH) | Host EGFR/AKT/ERK1/2 signaling pathway | 1.83 | 28.20 | 15.4 | RD | [8] |
| Kurarinone | Host autophagy | 3.458 | 7.953 | 2.3 | MRC-5 | [9] |
| Mycophenolic Acid | Inosine monophosphate dehydrogenase | - | >200 | - | MRC-5 | [10] |
| Ribavirin | Viral RNA synthesis/IMP dehydrogenase | - | >800 | - | MRC-5 | [10] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index. A higher SI indicates a more favorable safety profile. Cell lines used in the studies include human colon tumor (HCT-8), normal human bronchial epithelial (NHBE), human rhabdomyosarcoma (RD), human lung fibroblast (MRC-5), and human hepatoma (Huh7) cells.
Experimental Protocols
A fundamental method for assessing the ability of a compound to prevent viral-induced cell death is the Cytopathic Effect (CPE) Assay.
Cytopathic Effect (CPE) Inhibition Assay Protocol
This protocol is a generalized procedure based on established methods for HCoV-OC43.[11][12][13]
1. Cell Seeding:
-
Seed susceptible host cells (e.g., RD, MRC-5, or HCT-8 cells) in a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence and formation of a monolayer.
2. Compound Preparation and Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) and control compounds (e.g., remdesivir as a positive control, DMSO as a vehicle control) in cell culture medium.
-
Remove the growth medium from the 96-well plate and add the diluted compounds to the respective wells.
3. Virus Infection:
-
Infect the cells with HCoV-OC43 at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 3-5 days.
-
Incubate the plate at 33°C in a 5% CO2 incubator.
4. Observation and Staining:
-
Monitor the cells daily for the appearance of CPE under a microscope. CPE is characterized by cell rounding, detachment, and syncytia formation.
-
After the incubation period (typically 3-5 days post-infection), when the virus control wells show maximal CPE, proceed with cell viability staining.
5. Cell Viability Staining (Crystal Violet Method):
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding methanol or a solution of 1% SDS to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of CPE inhibition is calculated relative to the virus control (0% inhibition) and cell control (100% inhibition) wells.
-
The EC50 value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
A parallel assay is conducted on uninfected cells to determine the CC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in HCoV-OC43 infection and a typical experimental workflow for evaluating antiviral compounds.
Caption: HCoV-OC43 entry and replication pathway.
Caption: Workflow for antiviral compound screening.
HCoV-OC43 and Host Cell Signaling Interplay
HCoV-OC43 infection can modulate several host cell signaling pathways to facilitate its replication and evade the immune response.
-
EGFR/AKT/ERK1/2 Pathway: Recent studies have shown that coronaviruses, including HCoV-OC43, can activate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, such as the PI3K/AKT and RAS/MEK/ERK pathways.[4][7][8][9][14][15][16] This activation can promote cell survival and create a favorable environment for viral replication. Compounds like 4-Hydroxychalcone have been shown to inhibit HCoV-OC43 by targeting this pathway.[8][15]
-
STING Signaling Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to viral infections.[1][8][11][17][18][19] Upon detection of viral nucleic acids, STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which establish an antiviral state. Some coronaviruses have evolved mechanisms to evade or suppress STING signaling.[1][8][11][18] Conversely, activation of the STING pathway has been shown to effectively inhibit HCoV-OC43 infection, suggesting that STING agonists could be a potential therapeutic strategy.[17][19]
The diagram below illustrates the interplay between HCoV-OC43 infection and these two key host signaling pathways.
Caption: HCoV-OC43 interaction with host signaling.
Conclusion
References
- 1. Frontiers | Progress of cGAS-STING signaling in response to SARS-CoV-2 infection [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Betacoronaviruses SARS-CoV-2 and HCoV-OC43 infections in IGROV-1 cell line require aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2-EGFR-MAPK signaling contributes to SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Reduction of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) variant infection by blocking the epidermal growth factor receptor (EGFR) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dual Role of cGAS-STING Signaling in COVID-19: Implications for Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of broad anti-coronavirus chemical agents for repurposing against SARS-CoV-2 and variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of the STING signaling in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The transcriptional and translational landscape of HCoV-OC43 infection | PLOS Pathogens [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The SARS-CoV-2 Spike Protein Activates the Epidermal Growth Factor Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | SARS-CoV-2 Infection Triggers Phosphorylation: Potential Target for Anti-COVID-19 Therapeutics [frontiersin.org]
- 17. Activation of STING Signaling Pathway Effectively Blocks Human Coronavirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Dual Role of cGAS-STING Signaling in COVID-19: Implications for Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of HCoV-OC43-IN-1 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of HCoV-OC43-IN-1, a coronavirus inhibitor.
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide is founded on established best practices for the disposal of non-hazardous, research-grade chemical compounds and their solutions. Adherence to these procedures, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is paramount.
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is guided by several key principles:
-
Segregation: Different types of chemical waste should never be mixed. Keep halogenated and non-halogenated solvents separate, and do not combine chemical waste with regular trash or biohazardous waste.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents. This includes the full chemical name of this compound and any solvents used.
-
Containment: Use appropriate, leak-proof containers for all chemical waste. Ensure that lids are securely fastened when not in use.
-
Institutional Compliance: Always consult and follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound will depend on its physical state (solid or in solution) and the nature of any contaminated materials.
Disposal of Solid (Neat) this compound
-
Waste Collection: Place any unused or expired solid this compound into a designated chemical waste container. This container should be clearly labeled "Solid Chemical Waste" and include the full name "this compound."
-
Container Management: Keep the waste container sealed when not in use and store it in a designated, secure area away from general laboratory traffic.
-
Institutional Pickup: Arrange for the disposal of the solid chemical waste through your institution's EHS-approved waste management program.
Disposal of this compound in Solution (e.g., in DMSO)
Solutions of this compound, commonly prepared in solvents like Dimethyl Sulfoxide (DMSO), must be handled as liquid chemical waste.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof container for organic solvent waste.
-
Labeling: The container must be clearly labeled with "Organic Solvent Waste," the full chemical name "this compound," and the solvent used (e.g., "in DMSO").
-
Storage: Store the liquid waste container in a well-ventilated area, away from sources of ignition, and within secondary containment to prevent spills.
-
Disposal: Dispose of the liquid chemical waste through your institution's hazardous waste program. Do not pour chemical solutions down the drain unless explicitly permitted by your EHS department for specific, neutralized, non-hazardous substances.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled container or a durable, leak-proof bag.
-
Labeling: The container or bag should be marked as "Solid Chemical Waste" and specify the contaminant, "this compound."
-
Disposal: This waste should be disposed of through your institution's chemical waste stream, not in regular trash or biohazard bags.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | MedChemExpress |
| Solubility | ≥ 6.25 mg/mL (12.49 mM) in DMSO | MedChemExpress |
Experimental Protocols: Spill Decontamination
In the event of a spill of this compound solution, immediate and appropriate action is necessary to ensure safety.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated chemical waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as solid chemical waste, following the procedures outlined above.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper disposal pathways for different forms of this compound waste.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound in a laboratory setting. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment and ensure regulatory compliance. Always prioritize your institution's specific guidelines and consult your EHS department with any questions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
